Product packaging for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol(Cat. No.:CAS No. 300851-88-1)

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1420893
CAS No.: 300851-88-1
M. Wt: 288.99 g/mol
InChI Key: WXQOUIYEDNDHRI-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)pyridin-2-ol is a useful research compound. Its molecular formula is C6H3F3INO and its molecular weight is 288.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F3INO B1420893 3-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS No. 300851-88-1

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOUIYEDNDHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673519
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300851-88-1
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agrochemical research. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, data from analogous structures, and supplier-provided information to offer a robust technical resource for its potential application and study.

Core Compound Identity and Properties

This compound, with the CAS Number 300851-88-1 , is a solid organic compound.[1] Its structure is characterized by a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxyl group. This combination of functionalities imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

One of the key features of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it predominantly exists as 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one . This equilibrium is crucial for its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 300851-88-1Angene Chemical SDS[1]
Molecular Formula C₆H₃F₃INOSigma-Aldrich
Molecular Weight 288.99 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted XlogP 1.3PubChem[1]
Monoisotopic Mass 288.92114 DaPubChem[1]

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported in public literature or supplier documentation.

The Scientific Rationale: Why Trifluoromethylated Pyridines Matter

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern drug discovery.[2] This is due to the unique properties the -CF₃ group imparts:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution in the pyridine ring, potentially leading to stronger interactions with biological targets.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

The pyridine scaffold itself is a common feature in many biologically active compounds. The combination of the pyridine core with a trifluoromethyl group makes compounds like this compound highly sought-after building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Synthesis Strategies: A Prospective Approach

A likely precursor for this molecule is 2-hydroxy-5-(trifluoromethyl)pyridine. The synthesis could then proceed via electrophilic iodination.

synthesis_workflow start 2-Hydroxy-5-(trifluoromethyl)pyridine reaction Electrophilic Iodination start->reaction reagent Iodinating Agent (e.g., N-Iodosuccinimide, I₂) reagent->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product This compound purification Purification (e.g., Recrystallization, Chromatography) product->purification reaction->product

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

  • Starting Material: Begin with 2-hydroxy-5-(trifluoromethyl)pyridine.

  • Reaction Setup: Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a reaction vessel.

  • Addition of Iodinating Agent: To the solution, add an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common choice for its mild reaction conditions. Alternatively, molecular iodine (I₂) in the presence of a base could be used.

  • Reaction Conditions: The reaction is typically stirred at room temperature, but gentle heating may be required to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Potential Applications in Research and Development

Given its structure, this compound is a prime candidate for use as a scaffold in the synthesis of more complex molecules, particularly through cross-coupling reactions. The presence of the iodine atom at the 3-position allows for a variety of transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

  • Heck Coupling: Reaction with alkenes.

These reactions would allow for the introduction of diverse substituents at the 3-position of the pyridine ring, enabling the creation of libraries of compounds for screening in drug discovery programs. The trifluoromethyl group would likely be retained to confer its beneficial properties to the final products.

Expected Spectroscopic Signature

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A broad singlet for the N-H proton of the pyridone tautomer. - Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, with coupling constants typical for meta-positioned protons.
¹³C NMR - A signal for the carbonyl carbon (C=O) of the pyridone tautomer. - Signals for the other five carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
¹⁹F NMR - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy - A broad absorption band for the N-H stretch of the pyridone. - A strong absorption band for the C=O stretch of the pyridone. - Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (Predicted) - [M+H]⁺: m/z 289.92842 - [M+Na]⁺: m/z 311.91036 - [M-H]⁻: m/z 287.91386

These are predicted values and require experimental verification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

Table 3: Hazard and Safety Information

CategoryInformationSource
GHS Pictogram GHS06 (Skull and Crossbones)Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H301: Toxic if swallowed.Sigma-Aldrich
Precautionary Statements P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.Sigma-Aldrich
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Angene Chemical SDS[1]
Storage Keep in a dry area. Recommended storage temperature: 2-8°C.Angene Chemical SDS[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.Angene Chemical SDS[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. Its trifluoromethyl and iodo functionalities make it a versatile substrate for a range of chemical transformations, particularly in the construction of novel compounds for pharmaceutical and agrochemical research. While a lack of extensive public data necessitates initial characterization by the end-user, the foundational principles of its chemistry suggest significant potential for its application in the development of new molecular entities.

References

Synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridinols in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. When this powerful functional group is part of a pyridinol framework, it gives rise to a class of compounds with significant potential in drug discovery. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol is a key exemplar of this structural motif. The presence of an iodine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broad chemical space in the development of novel therapeutic agents.

This guide provides an in-depth examination of a robust synthetic pathway to this compound, designed for researchers and scientists engaged in drug development. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound points to a direct electrophilic iodination of the precursor, 5-(trifluoromethyl)pyridin-2-ol. This approach is advantageous due to the commercial availability and straightforward synthesis of the starting pyridinol. The core challenge lies in achieving regioselective iodination at the C3 position, given the electronic nature of the substituted pyridin-2-one ring.

G Target This compound Precursor 5-(trifluoromethyl)pyridin-2-ol Target->Precursor Electrophilic Iodination Reagent Electrophilic Iodine Source (e.g., NIS)

Caption: Retrosynthetic approach for this compound.

Synthesis of the Starting Material: 5-(Trifluoromethyl)pyridin-2-ol

The necessary precursor, 5-(trifluoromethyl)pyridin-2-ol, can be synthesized through various established methods. One common approach involves the cyclocondensation of a trifluoromethyl-containing building block. An alternative, and often more direct route, is the hydrolysis of a corresponding 2-halo-5-(trifluoromethyl)pyridine. For the purposes of this guide, we will consider 5-(trifluoromethyl)pyridin-2-ol as a commercially available or readily synthesized starting material. This compound exists in tautomeric equilibrium with 5-(trifluoromethyl)-2-hydroxypyridine.[1][2]

Electrophilic Iodination: The Core Transformation

The introduction of an iodine atom onto the pyridin-2-one ring is achieved via electrophilic aromatic substitution. The choice of iodinating agent is critical to ensure high regioselectivity and yield. While molecular iodine can be used, it often requires harsh oxidizing conditions.[3] A superior choice for this transformation is N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.[4][5][6][7]

The pyridin-2-one ring is an electron-rich system, and the trifluoromethyl group at the 5-position is a strong electron-withdrawing group. This electronic landscape directs the electrophilic attack to the C3 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group.

Reaction Mechanism: The Role of N-Iodosuccinimide

The reaction proceeds through the activation of NIS, typically with a catalytic amount of an acid, to generate a more potent electrophilic iodine species. This species is then attacked by the electron-rich pyridin-2-one ring at the C3 position, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired this compound.

G cluster_0 Step 1: Activation of NIS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) Activated_Iodine Activated Electrophilic Iodine Species NIS->Activated_Iodine  + H+ Acid H+ Pyridinone 5-(trifluoromethyl)pyridin-2-ol Sigma_Complex Sigma Complex Intermediate Pyridinone->Sigma_Complex  + Activated Iodine Product This compound Sigma_Complex->Product  - H+

Caption: Generalized mechanism of electrophilic iodination using NIS.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the iodination of pyridinones.[8] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 5-(Trifluoromethyl)pyridin-2-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • Addition of NIS: Add N-Iodosuccinimide (1.1 eq) to the solution in a single portion.

  • Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) can be added to activate the NIS.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary:

ParameterValue/RangeNotes
Starting Material 5-(Trifluoromethyl)pyridin-2-ol1.0 equivalent
Reagent N-Iodosuccinimide (NIS)1.1 equivalents
Solvent Anhydrous Acetonitrile~0.1 M concentration
Catalyst (Optional) Trifluoroacetic Acid (TFA)~5 mol%
Reaction Temperature Room Temperature
Typical Reaction Time 2-12 hoursMonitor by TLC/LC-MS
Expected Yield 70-90%Dependent on substrate purity and reaction conditions

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodination.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • N-Iodosuccinimide is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic acid is corrosive and should be handled in a well-ventilated fume hood.

  • All organic solvents are flammable and should be used away from ignition sources.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound via direct iodination of 5-(trifluoromethyl)pyridin-2-ol with N-Iodosuccinimide represents an efficient and reliable method for accessing this valuable building block. The presented protocol, grounded in established chemical principles, provides a clear and actionable pathway for medicinal chemists. The versatility of the iodo substituent opens up a myriad of possibilities for further functionalization, making this compound a critical starting point for the development of new and innovative drug candidates.

References

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agricultural chemistry. We will delve into its chemical structure, nomenclature, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel bioactive molecules.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound built upon a pyridine scaffold. The systematic IUPAC name for this compound is This compound . An important characteristic of this molecule is its existence in tautomeric equilibrium with its pyridin-2-one form, 3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one [1]. This tautomerism is a common feature of 2-hydroxypyridines and plays a crucial role in their reactivity.

The chemical structure is characterized by a pyridine ring substituted with an iodine atom at the 3-position, a trifluoromethyl group (-CF3) at the 5-position, and a hydroxyl group at the 2-position.

Molecular Formula: C₆H₃F₃INO[2]

Molecular Weight: 288.99 g/mol [2]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis, as outlined in Chinese patent CN103601671B, which describes the preparation of "2-hydroxyl-3-trifluoromethyl-5-iodine pyridine"[3]. The general synthetic strategy involves the formation of a substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Proposed Synthetic Pathway

The synthesis commences with the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine, followed by reduction of the nitro group to an amine, and subsequent iodination via a diazonium salt intermediate.

G start 2-Hydroxy-5-(trifluoromethyl)pyridine intermediate1 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine start->intermediate1 Nitration (HNO3/H2SO4) intermediate2 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine intermediate1->intermediate2 Reduction (e.g., Fe/HCl) product This compound intermediate2->product Sandmeyer Iodination (NaNO2, HCl, KI)

Figure 2: Proposed Synthetic Workflow
Detailed Experimental Protocol

The following protocol is a likely representation of the synthesis based on the patent and general organic chemistry principles for such transformations.

Step 1: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine

  • To a stirred solution of fuming nitric acid, cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 2-hydroxy-5-(trifluoromethyl)pyridine portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

Causality: The use of a nitrating mixture (a combination of concentrated nitric and sulfuric acids) is a standard and effective method for the electrophilic aromatic substitution of a nitro group onto an activated pyridine ring. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3-position is targeted.

Step 2: Reduction of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

  • Suspend the 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the amine.

  • Filter the solid, wash with water, and dry to obtain 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine.

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The use of iron in acidic media is a classic, cost-effective, and efficient method for this purpose.

Step 3: Sandmeyer Iodination of 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine

  • Dissolve the 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The Sandmeyer reaction is a powerful method for the conversion of an aromatic amine to a variety of functional groups, including halides, via a diazonium salt intermediate. This reaction is particularly useful for introducing substituents that are not easily incorporated by other means.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₃F₃INO[2]
Molecular Weight288.99 g/mol [2]
Physical FormSolid[2]
XlogP (predicted)1.3[1]

Predicted Spectroscopic Characteristics:

  • ¹H NMR: Two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The proton of the hydroxyl group may appear as a broad singlet.

  • ¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and one for the trifluoromethyl carbon. The carbon attached to the iodine will be significantly shifted downfield. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: Characteristic peaks for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 289, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

The unique combination of a trifluoromethyl group, an iodine atom, and a reactive hydroxyl/pyridone moiety makes this compound a valuable building block in medicinal and agricultural chemistry.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in modern drug design. Its introduction into a molecule can significantly enhance:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug.

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.

The Versatility of the Iodine Atom

The iodine atom serves as a versatile handle for further chemical modifications through various cross-coupling reactions, such as:

  • Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

This allows for the facile introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for biological screening.

G start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald product1 3-Aryl-5-(trifluoromethyl)pyridin-2-ol suzuki->product1 product2 3-Alkynyl-5-(trifluoromethyl)pyridin-2-ol sonogashira->product2 product3 3-Amino-5-(trifluoromethyl)pyridin-2-ol buchwald->product3

Figure 3: Potential Cross-Coupling Reactions
Potential Therapeutic and Agrochemical Applications

Given the prevalence of trifluoromethylpyridines in bioactive molecules, this compound is a promising starting material for the development of novel:

  • Agrochemicals: Including fungicides, herbicides, and insecticides.

  • Pharmaceuticals: Targeting a wide range of therapeutic areas, such as oncology, inflammation, and infectious diseases.

The pyridin-2-ol moiety itself is found in numerous biologically active compounds and can participate in hydrogen bonding interactions with protein targets.

Conclusion

This compound is a strategically important synthetic intermediate. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The presence of three distinct functional groups—a trifluoromethyl group for modulating pharmacokinetic properties, an iodine atom for versatile cross-coupling, and a pyridin-2-ol for potential biological interactions—makes it a highly attractive scaffold for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds considerable promise.

References

Spectroscopic Characterization of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in medicinal and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a detailed and well-supported spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations and methodologies to aid in the identification and characterization of this and similar molecules.

Introduction

This compound, with the molecular formula C₆H₃F₃INO, is a substituted pyridine derivative of significant interest in synthetic chemistry. The presence of an iodine atom, a trifluoromethyl group, and a hydroxypyridine core imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and lipophilicity[1]. The iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its corresponding pyridin-2-one form, which can influence its chemical behavior and spectroscopic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.

Molecular Structure and Tautomerism

The structure of this compound presents the potential for keto-enol tautomerism, existing in equilibrium with 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one. The equilibrium position is influenced by factors such as the solvent and physical state. For the purpose of this guide, we will consider both tautomers in the interpretation of the spectroscopic data, as both forms may be present.

Tautomerism This compound This compound 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one This compound->3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a broad signal for the hydroxyl or N-H proton, the chemical shift of which will be highly dependent on the solvent and concentration.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.8 - 8.0d~2-3
H-68.2 - 8.4d~2-3
OH/NH5.0 - 12.0br s-

Rationale for Predictions:

  • Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the trifluoromethyl group and the iodine atom will deshield the adjacent protons, shifting their signals downfield. The expected chemical shifts are based on data for similar trifluoromethyl- and iodo-substituted pyridines. The protons H-4 and H-6 are expected to show a small meta coupling (⁴JHH) to each other.

  • OH/NH Proton: The chemical shift of the hydroxyl or N-H proton is highly variable due to hydrogen bonding and exchange with solvent molecules. In its pyridin-2-ol tautomer, the OH proton is expected, while in the pyridin-2(1H)-one form, an NH proton will be present. This signal is typically broad and its integration would correspond to one proton.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to ¹JCF coupling.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2155 - 160s-
C-385 - 90s-
C-4145 - 150q~3-5
C-5120 - 125q~35-40
C-6150 - 155q~3-5
CF₃120 - 125q~270-280

Rationale for Predictions:

  • C-2 (C-OH/C=O): This carbon will be significantly deshielded due to the attached oxygen atom, appearing in the downfield region of the spectrum.

  • C-3 (C-I): The heavy atom effect of iodine will cause a significant upfield shift for the carbon to which it is attached.

  • C-5 and CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF). The C-5 carbon, directly attached to the CF₃ group, will also show a quartet with a smaller two-bond coupling constant (²JCF).

  • C-4 and C-6: These carbons will be influenced by the surrounding electronegative substituents and will also exhibit small quartet splitting due to three-bond C-F coupling (³JCF).

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CF₃-60 to -65s

Rationale for Prediction:

  • The chemical shift of the CF₃ group on an aromatic ring is typically found in this region, referenced to CFCl₃. The absence of any adjacent fluorine or hydrogen atoms would result in a singlet.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal standard (e.g., TMS). prep1->prep2 acq1 Use a 400 MHz (or higher) NMR spectrometer. prep2->acq1 acq2 Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature. acq1->acq2 proc1 Apply Fourier transformation and phase correction. acq2->proc1 proc2 Reference spectra to the internal standard. proc1->proc2

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H/N-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H/N-H stretch3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (keto form)1650 - 1680Strong
C=C/C=N stretch (ring)1550 - 1650Medium-Strong
C-F stretch (CF₃)1100 - 1300Strong
C-I stretch500 - 600Weak-Medium

Interpretation:

  • The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H or N-H stretching vibration, confirming the presence of the hydroxyl or amide group.

  • A strong absorption in the 1650-1680 cm⁻¹ range would suggest a significant contribution from the pyridin-2(1H)-one tautomer.

  • The strong and complex absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 289, corresponding to the molecular weight of C₆H₃F₃INO. The presence of iodine (¹²⁷I, 100% abundance) will result in a distinct isotopic pattern for fragments containing iodine.

  • Major Fragmentation Pathways:

    • Loss of I•: A significant fragment at m/z 162 ([M - I]⁺) is expected due to the cleavage of the relatively weak C-I bond.

    • Loss of CO/HCN: From the pyridinone tautomer, loss of a neutral carbon monoxide (CO) or hydrogen cyanide (HCN) molecule is a common fragmentation pathway for this class of compounds.

    • Loss of CF₃•: Cleavage of the C-CF₃ bond would lead to a fragment at m/z 220 ([M - CF₃]⁺).

MS_Fragmentation M [M]⁺˙ m/z = 289 M_minus_I [M-I]⁺ m/z = 162 M->M_minus_I - I• M_minus_CF3 [M-CF₃]⁺ m/z = 220 M->M_minus_CF3 - CF₃•

References

A Comprehensive Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a key building block in modern medicinal chemistry. We will delve into its commercial availability from various suppliers, its crucial physicochemical properties, and its significance and applications in the synthesis of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into pyridine scaffolds is a well-established and powerful strategy in modern drug design.[1][2] The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3] this compound, with its trifluoromethyl, iodo, and hydroxyl functionalities, represents a versatile platform for the synthesis of a wide array of complex molecules with therapeutic potential.[4][5] The presence of the iodine atom provides a convenient handle for various cross-coupling reactions, while the hydroxyl group can be derivatized or participate in hydrogen bonding interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1227579-99-3[6]
Molecular Formula C₆H₃F₃INO[6]
Molecular Weight 288.99 g/mol [6]
Appearance Solid[6]
SMILES Oc1ncc(cc1I)C(F)(F)F[6]
InChI 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)[6]
InChI Key WXQOUIYEDNDHRI-UHFFFAOYSA-N[6]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. The availability, purity, and quantity can vary between suppliers, and it is recommended to inquire directly for the most current information.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich ADE000145Not specified (sold as part of a collection for early discovery researchers)1g
BLDpharm 1227579-99-3InquireInquire
Matrix Scientific Not specifiedInquireInquire

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their "AldrichCPR" collection for early discovery research and do not provide detailed analytical data.[6] Researchers should independently verify the identity and purity of the material.

Synthesis of this compound: A Proposed Pathway

A potential synthetic pathway could involve the following key steps:

  • Synthesis of 5-(trifluoromethyl)pyridin-2-ol: This intermediate can be synthesized through various methods, such as the hydrolysis of a corresponding 2-halo-5-(trifluoromethyl)pyridine. For example, 2-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed under basic conditions.[8]

  • Iodination of 5-(trifluoromethyl)pyridin-2-ol: The subsequent iodination at the 3-position can be achieved using an electrophilic iodinating agent. A common reagent for this transformation is N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The regioselectivity of the iodination is directed by the existing substituents on the pyridine ring.

Below is a conceptual workflow for the synthesis:

G cluster_0 Step 1: Preparation of Intermediate cluster_1 Step 2: Iodination A 2-Halo-5-(trifluoromethyl)pyridine B 5-(Trifluoromethyl)pyridin-2-ol A->B Hydrolysis (e.g., NaOH, H₂O, heat) C 5-(Trifluoromethyl)pyridin-2-ol D This compound C->D Electrophilic Iodination (e.g., NIS, CH₃CN)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol (Intermediate)

  • Materials: 2-Chloro-5-(trifluoromethyl)pyridine, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion of the reaction, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The product, 5-(trifluoromethyl)pyridin-2-ol, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Materials: 5-(Trifluoromethyl)pyridin-2-ol, N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)pyridin-2-ol in anhydrous acetonitrile.

    • Add N-iodosuccinimide to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Disclaimer: This is a proposed synthetic protocol based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group often imparts desirable pharmacokinetic properties, while the iodo and hydroxyl groups provide sites for further chemical modification.[9]

  • Scaffold for Novel Therapeutics: This compound can serve as a core scaffold for the development of new drugs targeting a range of diseases. Its utility as an intermediate is noted in the synthesis of compounds for neurological and inflammatory conditions.[5]

  • Cross-Coupling Reactions: The iodine atom is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the rapid generation of libraries of diverse compounds for biological screening.

  • Derivatization of the Hydroxyl Group: The 2-hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or can be used as a handle for attaching the molecule to a larger scaffold. A related compound, 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate, is also commercially available and serves as an activated intermediate for nucleophilic substitution reactions.[10]

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for researchers and drug development professionals. Its unique combination of functional groups, coupled with the beneficial effects of the trifluoromethyl moiety, makes it a valuable tool for the synthesis of novel and diverse chemical entities with potential therapeutic applications. While a detailed, publicly available synthesis protocol is not readily found, a plausible synthetic route can be designed based on established chemical transformations. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is undeniable.

References

The Iodo Group in Trifluoromethylpyridines: A Strategic Linchpin for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Iodo-trifluoromethylpyridines represent a class of exceptionally valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of a strongly electron-withdrawing trifluoromethyl (CF3) group and a versatile iodo (-I) group on an electron-deficient pyridine core creates a unique electronic environment that enables a diverse array of chemical transformations.[3] This guide provides a comprehensive exploration of the reactivity of the iodo group in these scaffolds. We will move beyond simple reaction catalogues to explain the underlying principles governing reactivity, offering field-proven insights into experimental design, and providing detailed, reproducible protocols for key transformations. The focus is on empowering researchers to leverage these powerful intermediates for the efficient construction of complex molecular architectures.

The Unique Electronic Landscape of Iodo-Trifluoromethylpyridines

The reactivity of an iodo-trifluoromethylpyridine is not merely the sum of its parts; it is a complex interplay of competing and reinforcing electronic effects. Understanding this landscape is critical for predicting reaction outcomes and troubleshooting challenging transformations.

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is inherently electron-withdrawing via induction, rendering the entire ring electron-deficient compared to benzene. This generally makes the ring more susceptible to nucleophilic attack and less so to electrophilic substitution.

  • The Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] Its influence is primarily through the sigma-bond framework (inductive effect), which significantly lowers the electron density of the pyridine ring. This effect strongly activates the C-I bond towards oxidative addition in cross-coupling reactions.

  • The Iodo Group (-I): The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This low bond dissociation energy, combined with the high polarizability of iodine, makes it an excellent leaving group and the preferred handle for palladium-catalyzed cross-coupling reactions.[4] The rate of oxidative addition, often the rate-limiting step in catalytic cycles, follows the trend I > Br > OTf >> Cl.[4]

The synergy of these three components results in a highly electrophilic pyridine ring with a C-I bond that is exceptionally primed for catalytic activation.

References

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug discovery, fundamentally altering the properties of bioactive molecules. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly influential structural motif. This technical guide provides a comprehensive overview of the multifaceted role of trifluoromethylpyridines in medicinal chemistry. We will delve into the synthetic accessibility of these heterocycles, explore the profound impact of the trifluoromethyl group on physicochemical properties, and analyze its role in modulating pharmacokinetic and pharmacodynamic profiles. Through an examination of key case studies and experimental protocols, this guide will illuminate the causal relationships behind the selection of the TFMP moiety in drug design, offering field-proven insights for the modern medicinal chemist.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[1] The unique properties of the fluorine atom, such as its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol), allow for subtle yet profound modifications to a compound's biological and physicochemical characteristics.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] When appended to a pyridine ring, a common heterocycle in bioactive compounds, the resulting trifluoromethylpyridine structure offers a unique combination of properties that medicinal chemists can leverage to overcome various drug development challenges.[5][6]

Synthetic Strategies for Accessing Trifluoromethylpyridines

The utility of any building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, several robust methods for the synthesis of trifluoromethylpyridines have been developed, enabling their widespread use in drug discovery programs.

Halogen Exchange Reactions

One of the most common industrial-scale methods for synthesizing TFMPs involves a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor.[2][7] This method typically starts with a picoline derivative which is first chlorinated to form a trichloromethylpyridine intermediate. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (HF), under vapor-phase conditions yields the desired trifluoromethylpyridine.[2][7]

Experimental Protocol: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

  • Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).

  • Reaction Setup: A vapor-phase reactor, often a fluidized-bed reactor, is charged with a suitable catalyst, such as iron fluoride.[7]

  • Reaction Conditions: The 2,3,5-DCTC is vaporized and passed through the heated reactor in a stream of anhydrous hydrogen fluoride (HF) gas at a temperature typically exceeding 300°C.[7]

  • Product Formation: The chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[7]

  • Purification: The product stream is cooled, and the desired 2,3,5-DCTF is isolated and purified, typically by distillation.

Cyclocondensation Reactions

Another versatile approach involves the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks.[2][5] This strategy allows for the regioselective synthesis of a wide variety of substituted trifluoromethylpyridines. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2][7]

G cluster_0 Synthetic Routes to Trifluoromethylpyridines A Picoline Derivative B Trichloromethylpyridine A->B Chlorination C Trifluoromethylpyridine B->C Vapor-Phase Fluorination (Halogen Exchange) D Trifluoromethyl-containing Building Block E Acyclic Precursors D->E Reaction with Enamines/Enolates E->C Cyclocondensation

Caption: Key synthetic strategies for accessing trifluoromethylpyridine cores.

Physicochemical Properties and Their Impact on Drug Design

The incorporation of a trifluoromethyl group onto a pyridine ring dramatically alters its electronic and physical properties, which in turn influences its behavior in biological systems.

Electron-Withdrawing Nature and pKa Modulation

The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[2] This significantly reduces the electron density of the pyridine ring, making it less basic compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target engagement. For instance, lowering the basicity of a nitrogen atom can prevent unwanted protonation at physiological pH, which might otherwise lead to poor membrane permeability or off-target interactions.

Lipophilicity and Membrane Permeability

Increased lipophilicity is a common consequence of introducing a trifluoromethyl group.[3] This property can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1] However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The trifluoromethylpyridine moiety often provides a favorable balance of lipophilicity and aqueous solubility.[7]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the oxidative metabolism of many drugs.[8][9] By blocking potential sites of metabolism, the trifluoromethyl group can increase a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[8]

PropertyEffect of Trifluoromethyl GroupImplication in Drug Design
Basicity (pKa) DecreasesReduced unwanted protonation, improved permeability.
Lipophilicity (logP) IncreasesEnhanced membrane permeability and target binding.[3]
Metabolic Stability IncreasesBlocks oxidative metabolism, prolongs half-life.[3][8]
Dipole Moment AltersCan influence protein-ligand interactions.

The Trifluoromethylpyridine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The trifluoromethyl group is often considered a bioisostere for other groups, such as the methyl, ethyl, and even the nitro group, although its steric and electronic properties are distinct.[10][11][12] The trifluoromethylpyridine scaffold can, therefore, be used to replace other aromatic systems to fine-tune a molecule's properties. For instance, replacing a phenyl ring with a trifluoromethylpyridine can alter the molecule's polarity, metabolic stability, and hydrogen bonding capacity, potentially leading to improved efficacy and safety.

Case Studies: Trifluoromethylpyridines in Approved Drugs

The successful application of trifluoromethylpyridines in medicinal chemistry is best illustrated by the number of approved drugs that incorporate this moiety.

Tipranavir: A Non-Peptidic HIV Protease Inhibitor

Tipranavir is an antiviral drug used in the treatment of HIV-1 infection.[5] It contains a 5-(trifluoromethyl)pyridine moiety. The synthesis of Tipranavir utilizes 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key building block.[5] The presence of the trifluoromethylpyridine group contributes to the drug's metabolic stability and its ability to bind effectively to the HIV protease enzyme.[5]

Leniolisib: A PI3Kδ Inhibitor

Leniolisib is a selective phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor.[2][13] Its structure features a 3-(trifluoromethyl)pyridine group. The synthesis of Leniolisib employs 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as a starting material.[2][13] The trifluoromethylpyridine moiety in Leniolisib was found to provide optimal hydrophilicity, ensuring good solubility and metabolic stability.[2][13]

Enasidenib: An IDH2 Inhibitor

Enasidenib is an inhibitor of isocitrate dehydrogenase 2 (IDH2) used for the treatment of acute myeloid leukemia.[14] This drug contains two trifluoromethylpyridine rings. One of the trifluoromethyl groups is crucial for forming a tetrel bond with an aspartate residue in the enzyme's active site, highlighting the role of this group in direct target engagement.[14]

G cluster_0 Role of Trifluoromethylpyridines in Drug Properties A Trifluoromethylpyridine Moiety B Enhanced Metabolic Stability A->B C Modulated pKa A->C D Increased Lipophilicity A->D E Improved Bioavailability B->E C->E D->E F Enhanced Target Binding D->F

Caption: The multifaceted impact of the trifluoromethylpyridine moiety on drug properties.

Future Perspectives and Conclusion

The demand for trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries has been steadily increasing.[5] As our understanding of the nuanced effects of fluorine in drug design deepens, the strategic application of the TFMP moiety will likely continue to expand. Future research will undoubtedly focus on developing more efficient and regioselective methods for their synthesis, as well as exploring their potential in novel therapeutic areas.

References

The Cornerstone of Modern Medicine: An In-Depth Technical Guide to Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic chemistry is the bedrock upon which a significant portion of modern pharmaceuticals is built. Over 85% of all biologically active chemical entities contain at least one heterocyclic ring, a testament to their unparalleled versatility in modulating physicochemical and pharmacological properties.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of heterocyclic building blocks in drug discovery. We will delve into the classification of key heterocyclic scaffolds, explore robust synthetic methodologies with detailed, field-proven protocols, and analyze the structure-activity relationships of prominent heterocyclic drugs. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and real-world application in the quest for novel therapeutics.

The Indispensable Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are fundamental to the design and development of new drugs.[2][3] Their prevalence in nature, from the purine and pyrimidine bases of DNA and RNA to vitamins and alkaloids, underscores their inherent biological relevance.[3] In medicinal chemistry, the incorporation of heterocyclic moieties is a key strategy for optimizing a drug candidate's properties.

The strategic introduction of heteroatoms into a carbocyclic ring or the use of a heterocyclic scaffold can profoundly influence a molecule's:

  • Solubility and Lipophilicity: Heteroatoms, particularly nitrogen and oxygen, can act as hydrogen bond donors or acceptors, enhancing aqueous solubility. Conversely, the overall ring system can be tailored to achieve the desired lipophilicity for membrane permeability.[1]

  • Metabolic Stability: The presence of heteroatoms can alter the electronic properties of a molecule, making it more or less susceptible to metabolic enzymes like the cytochrome P450 family.[4]

  • Target Binding and Selectivity: Heterocyclic rings can engage in a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, often leading to high-affinity and selective binding.[4]

  • Bioisosterism: Heterocyclic rings are frequently employed as bioisosteres for other functional groups or aromatic systems. This strategy allows for the fine-tuning of a molecule's properties while retaining its desired biological activity.[4][5]

The vast chemical space occupied by heterocyclic compounds provides medicinal chemists with a rich toolbox for lead discovery and optimization, ultimately driving the development of safer and more effective medicines.[1]

A Survey of Privileged Heterocyclic Scaffolds in Drug Discovery

Certain heterocyclic structures appear with remarkable frequency in approved drugs, earning them the designation of "privileged scaffolds." These motifs have demonstrated their ability to interact with a wide range of biological targets in a favorable manner. This section will highlight some of the most prominent classes of heterocyclic building blocks.

Nitrogen-Containing Heterocycles: The Workhorses of Medicinal Chemistry

Nitrogen-containing heterocycles are the most abundant class of heterocycles in pharmaceuticals, with an estimated 59% of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle.[6] Their ability to act as both hydrogen bond donors and acceptors, as well as their basicity, makes them invaluable for target engagement.

Table 1: Prominent Nitrogen-Containing Heterocycles in Approved Drugs

Heterocyclic ScaffoldProminent Examples (Brand Name)Therapeutic Area
Pyridine Atorvastatin (Lipitor), Amlodipine (Norvasc)Cardiovascular
Piperidine Methylphenidate (Ritalin), Fentanyl (Sublimaze)CNS, Analgesia[7][8]
Pyrrole Atorvastatin (Lipitor), Sunitinib (Sutent)Cardiovascular, Oncology[9]
Pyrazole Sildenafil (Viagra), Celecoxib (Celebrex)Erectile Dysfunction, Anti-inflammatory[9][10]
Imidazole Cimetidine (Tagamet), Losartan (Cozaar)Gastrointestinal, Cardiovascular
Quinoline Chloroquine (Aralen), Montelukast (Singulair)Antimalarial, Anti-inflammatory[11][12]
Benzodiazepine Diazepam (Valium), Alprazolam (Xanax)Anxiolytic, Sedative[4]

Case Study: The Pyrazole and Pyrimidine Moieties in Sildenafil

Sildenafil (Viagra), a blockbuster drug for erectile dysfunction, features a fused pyrazolopyrimidinone core.[10] This heterocyclic system is crucial for its potent and selective inhibition of phosphodiesterase type 5 (PDE5). The pyrazole ring contributes to the overall shape and electronic properties of the molecule, allowing it to fit snugly into the active site of the enzyme. The pyrimidinone portion engages in key hydrogen bonding interactions with the protein, anchoring the drug in place. The synthesis of sildenafil involves the initial formation of a pyrazole ring, followed by the construction of the fused pyrimidinone system.[10]

Oxygen-Containing Heterocycles: From Natural Products to Synthetic Drugs

Oxygen-containing heterocycles are also widespread in both natural products and synthetic pharmaceuticals.[13] They can participate in hydrogen bonding and influence the conformation of a molecule.

Table 2: Key Oxygen-Containing Heterocycles in Drug Discovery

Heterocyclic ScaffoldProminent Examples (Brand Name)Therapeutic Area
Furan Rofecoxib (Vioxx - withdrawn), Ranitidine (Zantac)Anti-inflammatory, Gastrointestinal
Tetrahydrofuran (THF) Acyclovir (Zovirax), Voriconazole (Vfend)Antiviral, Antifungal
Pyran Warfarin (Coumadin), Montelukast (Singulair)Anticoagulant, Anti-inflammatory
Morpholine Linezolid (Zyvox), Gefitinib (Iressa)Antibacterial, Oncology
Sulfur-Containing Heterocycles: Unique Properties for Diverse Applications

Sulfur-containing heterocycles, while less common than their nitrogen and oxygen counterparts, possess unique electronic and steric properties that make them valuable in drug design.[14] The larger size and different electronegativity of the sulfur atom can lead to novel binding interactions and improved pharmacokinetic profiles.[14]

Table 3: Important Sulfur-Containing Heterocycles in Pharmaceuticals

Heterocyclic ScaffoldProminent Examples (Brand Name)Therapeutic Area
Thiophene Tiotropium (Spiriva), Olanzapine (Zyprexa)Respiratory, Antipsychotic
Thiazole Ritonavir (Norvir), Dasatinib (Sprycel)Antiviral, Oncology[1][15][16]
Benzothiazole Riluzole (Rilutek), Pramipexole (Mirapex)Neurological

Key Synthetic Methodologies for Heterocyclic Building Blocks

The ability to efficiently and selectively synthesize functionalized heterocycles is paramount in drug discovery. This section provides an overview of several powerful synthetic reactions, complete with detailed, step-by-step protocols for their practical implementation.

Palladium-Catalyzed Cross-Coupling Reactions: A Revolution in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex molecules, including a vast array of heterocycles. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most widely used methods.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[13] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

  • Objective: To synthesize 2,3'-bipyridine, a valuable scaffold in medicinal chemistry.

  • Reaction Scheme:

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 eq)

    • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

    • Anhydrous 1,4-dioxane (5 mL)

    • Degassed water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[13]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an oxygen-free atmosphere.[13]

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[13]

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[13]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

    • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[13]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[13]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3'-bipyridine.[13]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline

  • Objective: To synthesize 4-methoxydiphenylamine, a common structural motif.

  • Reaction Scheme:

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 1.0 eq)

    • Aniline (1.2 mmol, 1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add toluene, followed by 4-bromoanisole and aniline.

    • Seal the tube with a Teflon screw cap and remove it from the glovebox.

    • Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired product.

Classical and Multicomponent Reactions for Heterocycle Synthesis

While modern cross-coupling reactions are powerful, classical and multicomponent reactions remain highly relevant for the efficient construction of heterocyclic cores.

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine.[4][18] These dihydropyridines can then be oxidized to the corresponding pyridines.[18]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Objective: To synthesize a Hantzsch ester, a precursor to various pyridine derivatives.

  • Reaction Scheme:

  • Materials:

    • Benzaldehyde (10 mmol, 1.0 eq)

    • Ethyl acetoacetate (20 mmol, 2.0 eq)

    • Ammonium acetate (12 mmol, 1.2 eq)

    • Ethanol (25 mL)

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

    • Add ammonium acetate to the solution and stir.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often crystallize out of the solution. If not, slowly add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the Hantzsch ester.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[19] This powerful reaction allows for the rapid synthesis of α-acylamino amides, which can be further cyclized to form a variety of heterocycles.[6]

Experimental Protocol: Ugi Synthesis of a Peptidomimetic Scaffold

  • Objective: To demonstrate the rapid assembly of a complex acyclic precursor for subsequent heterocycle formation.

  • Reaction Scheme:

  • Materials:

    • Benzaldehyde (1.0 mmol, 1.0 eq)

    • Benzylamine (1.0 mmol, 1.0 eq)

    • Acetic acid (1.0 mmol, 1.0 eq)

    • tert-Butyl isocyanide (1.0 mmol, 1.0 eq)

    • Methanol (5 mL)

  • Procedure:

    • To a vial, add methanol, benzaldehyde, and benzylamine. Stir for 30 minutes at room temperature to form the imine.

    • Add acetic acid and tert-butyl isocyanide to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired α-acylamino amide.

Visualizing the Impact: Signaling Pathways and Heterocyclic Drugs

To truly appreciate the role of heterocyclic building blocks, it is essential to visualize their interactions within the complex signaling networks of the cell. This section will use Graphviz diagrams to illustrate the mechanisms of action of two prominent heterocyclic drugs.

Benzodiazepines and the GABA-A Receptor: Modulating Neuronal Inhibition

Benzodiazepines, such as diazepam and alprazolam, are a class of drugs that exert their anxiolytic and sedative effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[5][20]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_receptor Binds BZD Benzodiazepine BZD->GABAA_receptor Binds (Allosteric Site) Chloride_influx Chloride (Cl-) Influx GABAA_receptor->Chloride_influx Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_influx->Hyperpolarization Leads to HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates EGFR EGFR Ras Ras EGFR->Ras Activates ATP ATP ATP->HER2 ATP->EGFR Lapatinib Lapatinib Lapatinib->HER2 Inhibits ATP Binding Lapatinib->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aryl-5-(trifluoromethyl)pyridin-2-ones

The 5-(trifluoromethyl)pyridin-2-one scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The subsequent arylation at the 3-position via Suzuki-Miyaura cross-coupling provides a powerful avenue to generate diverse libraries of novel compounds for drug discovery and development. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol serves as a key building block in this endeavor, offering a reactive handle for the introduction of a wide range of aryl and heteroaryl substituents.

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing this compound, including a detailed discussion of the reaction mechanism, step-by-step experimental protocols, and critical considerations for successful execution.

Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 R¹-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 R¹-I Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)Ar'L2 R¹-Pd(II)-R²L₂ Transmetalation->ArPd(II)Ar'L2 [R²-B(OR)₂]⁻ ArPd(II)Ar'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Product R¹-R² Reductive_Elimination->Product Boronate [R²-B(OR)₂]⁻ Base Base Organoborane R²-B(OH)₂ Organoborane->Boronate Base Halide R¹-I

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges with this compound:

The Suzuki coupling of this compound presents unique challenges that require careful consideration for optimal results:

  • The "2-Pyridyl Problem": Pyridine-containing substrates, particularly those with functionality at the 2-position, can be problematic in cross-coupling reactions. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

  • Pyridin-2-ol/2-Pyridone Tautomerism: this compound exists in equilibrium with its tautomeric form, 3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one. This tautomerism can influence the electronic properties of the substrate and its reactivity. The acidic proton of the hydroxyl group can also interfere with the reaction, necessitating careful selection of the base.

  • Protodeboronation: A common side reaction in Suzuki couplings is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and a decrease in the yield of the desired coupled product. This is particularly prevalent with electron-deficient heteroaryl boronic acids.[4]

Experimental Protocols

The following protocols are representative methods for the Suzuki coupling of this compound with arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a good starting point for the coupling of this compound with a variety of commercially available arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)pyridin-2-ol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - this compound - Arylboronic Acid - Base Inert Inert Atmosphere: Evacuate & backfill with Ar/N₂ Reactants->Inert Catalyst Add Catalyst: e.g., Pd(dppf)Cl₂ Inert->Catalyst Solvent Add Degassed Solvent: e.g., Dioxane/H₂O Catalyst->Solvent Heat Heat & Stir: 80-110 °C Solvent->Heat Monitor Monitor Progress: TLC or LC-MS Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction: Organic Solvent & Water Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification: Column Chromatography Dry->Purify Product Pure Product Purify->Product

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Table 1: Representative Reaction Conditions for Suzuki Coupling of Halogenated Pyridines

While specific data for this compound is scarce in the literature, the following table summarizes conditions that have been successfully applied to similar trifluoromethyl-substituted or halogenated pyridine substrates, providing a valuable starting point for optimization.

EntryHalopyridine SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
12,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃ (2)DMF/H₂O6089[5]
2Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O10089[6]
35-Bromo-3-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME8098[4]
42-Chloro-5-(trifluoromethyl)pyridine3-Furylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME8085[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reagents- Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper inert atmosphere techniques and use of dry, degassed solvents.- Try a different solvent system (e.g., DMF, toluene) or increase the temperature.
Significant protodeboronation - Presence of water or protic impurities- Unstable boronic acid- Use anhydrous base (e.g., K₃PO₄) and dry solvents.- Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.
Formation of homocoupled byproducts - Slow transmetalation step- Catalyst decomposition- Increase the amount of boronic acid (up to 2 eq).- Use a more electron-rich and bulky phosphine ligand to promote reductive elimination.
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Extend the reaction time and/or increase the temperature.- Add a fresh portion of the catalyst.

Characterization of Coupled Products

The successful synthesis of 3-aryl-5-(trifluoromethyl)pyridin-2-ol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The disappearance of the C-I signal and the appearance of new aromatic signals are indicative of a successful coupling. ¹⁹F NMR is crucial for confirming the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a potent strategy for the synthesis of novel, highly functionalized molecules of interest in pharmaceutical and agrochemical research. While challenges associated with the pyridine-2-ol moiety exist, a rational approach to the selection of catalysts, ligands, bases, and solvents, guided by the principles and protocols outlined in this document, can lead to successful and efficient coupling reactions. Careful monitoring and optimization are key to achieving high yields and purity of the desired 3-aryl-5-(trifluoromethyl)pyridin-2-one products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridinol C-N Coupling in Drug Discovery

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in the arsenal of medicinal chemists for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and operational simplicity have made it a cornerstone in the development of novel therapeutics, where the arylamine motif is a common feature. This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a primary or secondary amine.[3][4]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This molecule presents a unique set of obstacles due to the presence of a pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-pyridone form. The acidic proton of the hydroxyl group can interfere with the catalytic cycle, and the oxygen atom can act as a competing nucleophile, leading to undesired O-arylation products.[5][6][7] Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, influences its reactivity in cross-coupling reactions.

We will explore two primary strategies to achieve the successful amination of this substrate:

  • Direct Chemoselective Amination: This approach leverages the selection of specific palladium catalysts and bulky biarylphosphine ligands to favor N-arylation over O-arylation, proceeding without the need for a protecting group.

  • Protecting Group Strategy: This classic and robust method involves the temporary protection of the hydroxyl group to prevent side reactions, followed by the amination and subsequent deprotection.

These protocols are designed to provide researchers and drug development professionals with a comprehensive and practical guide to successfully incorporate the 3-amino-5-(trifluoromethyl)pyridin-2-ol scaffold into their target molecules.

Understanding the Catalytic Cycle and the Pyridinol Challenge

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][8][9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) -HX, -L Base_Deprotonation Base Deprotonation Ar-Pd(II)-NHR'R''(L)->Base_Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Base_Deprotonation->Ar-Pd(II)-NR'R''(L) - Base-H+ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The primary challenge with this compound lies in the potential for the hydroxyl group to undergo O-arylation, competing with the desired N-amination of the incoming amine. This occurs because the hydroxyl group can be deprotonated by the base, forming a pyridinolate that can act as a nucleophile.

Strategy 1: Direct Chemoselective Amination Protocol

Drawing on studies that demonstrate catalyst-controlled selectivity in the arylation of aminophenols, this protocol utilizes a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[5][6][7] These ligands can sterically hinder the approach of the pyridinolate oxygen to the palladium center, thereby favoring the amination pathway.

Key Experimental Parameters:

ParameterRecommended ConditionRationale
Palladium Precatalyst BrettPhos Pd G3 or similar G3/G4 precatalystsBulky biarylphosphine ligands are known to promote selective N-arylation.[6]
Ligand BrettPhos (if not using a precatalyst)The steric bulk of the ligand is crucial for achieving chemoselectivity.
Base K₃PO₄ or Cs₂CO₃Milder inorganic bases are often preferred to strong alkoxides to minimize side reactions.[10]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard for this reaction.[4]
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.[4]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Protecting Group Protocol

This approach circumvents the issue of chemoselectivity by temporarily masking the hydroxyl group. A benzyl protecting group is often employed due to its stability under the basic reaction conditions and its facile removal via hydrogenolysis.[11]

Protecting_Group_Strategy Start 3-Iodo-5-(trifluoromethyl) pyridin-2-ol Protection Protection (BnBr, Base) Start->Protection Protected_Intermediate 2-(Benzyloxy)-3-iodo-5- (trifluoromethyl)pyridine Protection->Protected_Intermediate Amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine) Protected_Intermediate->Amination Aminated_Protected Protected Aminated Product Amination->Aminated_Protected Deprotection Deprotection (H2, Pd/C) Aminated_Protected->Deprotection Final_Product 3-Amino-5-(trifluoromethyl) pyridin-2-ol Deprotection->Final_Product

Figure 2: Workflow for the protecting group strategy.

Part A: Protection of the Hydroxyl Group

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equiv) in an appropriate solvent (e.g., DMF or acetonitrile).

  • Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-(benzyloxy)-3-iodo-5-(trifluoromethyl)pyridine.

Part B: Buchwald-Hartwig Amination of the Protected Substrate

With the hydroxyl group protected, a wider range of standard Buchwald-Hartwig conditions can be employed.

Key Experimental Parameters:

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, or similar biarylphosphine ligandsThese ligands are generally effective for the amination of heteroaryl halides.
Base NaOt-Bu or LHMDSStrong bases are often used when the hydroxyl group is protected.[12]
Solvent Toluene or 1,4-Dioxane (anhydrous)Standard aprotic solvents.
Temperature 80-110 °CTypical temperature range.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(benzyloxy)-3-iodo-5-(trifluoromethyl)pyridine (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv) in a reaction vessel.

  • Reagent Addition: Add the amine (1.2-1.5 equiv) and anhydrous solvent.

  • Reaction and Workup: Follow the procedure outlined in steps 3-5 of the direct amination protocol.

  • Purification: Purify the crude product by flash column chromatography.

Part C: Deprotection of the Benzyl Group

  • Reaction Setup: Dissolve the protected aminated product in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% by weight).

  • Hydrogenolysis: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product, 3-amino-5-(trifluoromethyl)pyridin-2-ol.

Troubleshooting and Considerations

  • Low Yield in Direct Amination: If the direct amination gives low yields or a mixture of N- and O-arylated products, consider screening different bulky ligands (e.g., RuPhos, tBuXPhos) and milder bases (e.g., K₂CO₃).

  • Incomplete Deprotection: If the hydrogenolysis is sluggish, increasing the catalyst loading or the hydrogen pressure may be necessary. Ensure the catalyst is active.

  • Substrate and Amine Scope: The optimal conditions may vary depending on the steric and electronic properties of the amine coupling partner. For less reactive amines, longer reaction times or higher temperatures may be required.

Conclusion

The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be overcome with careful consideration of the reaction conditions. The direct, chemoselective approach offers a more step-economical route, while the protecting group strategy provides a more general and often higher-yielding alternative. The choice of strategy will depend on the specific requirements of the synthetic route and the nature of the amine coupling partner. These detailed protocols provide a solid foundation for researchers to successfully synthesize valuable 3-amino-5-(trifluoromethyl)pyridin-2-ol derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, optimized reaction protocols, and practical troubleshooting advice. The focus is on the unique considerations for this electron-deficient, heterocyclic substrate, which is a valuable building block in medicinal chemistry due to the prevalence of the trifluoromethyl-substituted pyridine motif in pharmacologically active compounds.[4][5]

Introduction and Scientific Rationale

The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[1][6] Its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it highly applicable in the synthesis of complex molecules like natural products and pharmaceuticals.[1][4]

The substrate, this compound, presents both opportunities and challenges. The pyridine core is a privileged scaffold in drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the hydroxyl group (or its pyridone tautomer) offers a handle for further functionalization. The iodo-substituent is the most reactive among halogens for this transformation, facilitating oxidative addition to the palladium catalyst.[1][7] The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group further activates the C-I bond towards the catalytic cycle. This guide will elucidate the critical parameters required to harness these properties for efficient and high-yielding coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] While copper-free variants exist, the classical copper-cocatalyzed reaction remains widely used for its high efficiency at mild temperatures.[1]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a square planar Pd(II) complex.[7][9]

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide.[7][10] This is often the rate-determining step.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[9]

    • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate.[9][11] This species is then ready for the transmetalation step with the palladium complex.

The intricate relationship between these cycles is crucial for the reaction's success.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(I) (Complex B) oxidative_addition->pd_complex Ar-I transmetalation Transmetalation pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) (Complex C) transmetalation->pd_alkynyl_complex Cu-C≡CR cu_catalyst Cu(I)I transmetalation->cu_catalyst Regenerates Cu(I)I reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR (Product) reductive_elimination->product alkyne_activation Alkyne Activation cu_acetylide Cu(I)-C≡CR (Complex F) alkyne_activation->cu_acetylide H-C≡CR, Base base_h Base-H⁺I⁻ cu_acetylide->transmetalation Transfers Alkynyl Group aryl_halide Ar-I (Substrate) alkyne H-C≡CR base Base (e.g., Et₃N)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols and Parameter Optimization

Successful coupling requires careful control over several key parameters. The protocols below provide a robust starting point for optimization.

Critical Parameters
  • Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.

    • Palladium: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common precatalysts.[4] Pd(II) sources are reduced in situ to the active Pd(0) species by amines or phosphine ligands.[1]

    • Copper: Copper(I) iodide (CuI) is the most prevalent co-catalyst, significantly increasing reaction rates.[1] However, it can promote undesirable alkyne homocoupling (Glaser coupling).[12]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrogen iodide formed and to deprotonate the alkyne.[4]

  • Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices.[4][13]

  • Atmosphere: All manipulations must be carried out under an inert atmosphere (Argon or Nitrogen) to protect the sensitive Pd(0) catalyst from oxygen.

Protocol 1: Standard Copper-Cocatalyzed Coupling

This protocol is a reliable starting point for coupling this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide [CuI] (0.05 equiv)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Anhydrous, Degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by triethylamine.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure alkynylated product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination is a concern for downstream applications.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • (AllylPdCl)₂ (0.01 equiv) and P(t-Bu)₃ (0.02 equiv) OR Pd(PPh₃)₄ (0.05 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, Degassed DMF

Procedure:

  • To a dry Schlenk flask under Argon, add this compound and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by the base (e.g., DBU).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 60-80 °C if necessary. Monitor progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the final product.[4]

Summary of Reaction Parameters
ParameterProtocol 1 (Cu-Cocatalyzed)Protocol 2 (Cu-Free)Rationale & Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd(II) precatalysts are often more air-stable. Cu-free often requires more robust catalyst systems.[12]
Cu Co-catalyst CuI (5 mol%)NoneEssential for high reactivity at low temps but can cause alkyne homocoupling.[1][12]
Base Et₃N or DIPEA (3 equiv)DBU or Cs₂CO₃ (2 equiv)Amine bases are standard. Stronger, non-coordinating bases are often used in Cu-free systems.
Solvent THF, DMFDMF, AcetonitrileMust be anhydrous and deoxygenated. DMF is excellent for dissolving a wide range of substrates.
Temperature 50-65 °CRoom Temp to 80 °CThe high reactivity of the iodo-pyridine allows for mild conditions.[7]
Typical Yield 75-95%70-90%Yields are substrate-dependent. Protocol 1 is often higher-yielding if homocoupling is not an issue.

Experimental Workflow and Troubleshooting

A systematic approach is key to reproducible results. The workflow below outlines the critical stages of the process.

Workflow setup 1. Reaction Setup (Schlenk Flask, Inert Gas) reagents 2. Reagent Addition (Substrate, Catalysts, Base, Solvent) setup->reagents alkyne_add 3. Alkyne Addition (Dropwise) reagents->alkyne_add reaction 4. Reaction (Heating & Monitoring by TLC/LC-MS) alkyne_add->reaction workup 5. Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd catalyst (oxidized).2. Wet or oxygenated solvent/reagents.3. Insufficiently strong or hindered base.1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Use freshly distilled/dried solvents; degas thoroughly.3. Switch to a stronger base (e.g., DBU for Cu-free) or increase equivalents.
Alkyne Homocoupling 1. Presence of oxygen with CuI catalyst.2. Reaction temperature too high or time too long.1. Ensure a strictly inert atmosphere.2. Switch to a copper-free protocol (Protocol 2).3. Lower the reaction temperature and monitor closely to stop upon completion.
Dehalogenation 1. Reaction run for too long or at excessive temperature.2. Certain bases or additives can promote this side reaction.1. Optimize reaction time and temperature.2. Screen different bases; ensure the reaction is not over-driven.
Starting Material Remains 1. Insufficient catalyst loading.2. Low reaction temperature.1. Increase catalyst loading slightly (e.g., from 3% to 5% Pd).2. Gradually increase the reaction temperature while monitoring for side products.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the alkynylation of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, researchers can achieve high yields of desired products. Both copper-cocatalyzed and copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and the tolerance for potential homocoupling byproducts. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this powerful transformation in the synthesis of novel compounds for pharmaceutical and materials science research.

References

The Strategic Utility of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-iodo-5-(trifluoromethyl)pyridin-2-ol scaffold is a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, significantly influences the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The strategic placement of an iodine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on the synthesis of bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with mechanistic insights and a discussion of the rationale behind experimental choices.

Introduction: The Power of the Trifluoromethylpyridinol Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold has become a widely adopted strategy in drug design. The unique electronic properties of the -CF3 group, including its strong electron-withdrawing nature and high lipophilicity, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.

This compound emerges as a particularly strategic starting material for several reasons:

  • The Trifluoromethyl Group: Enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability.

  • The Pyridin-2-ol Tautomer: The pyridin-2-ol/2-pyridone tautomerism offers opportunities for diverse hydrogen bonding interactions with biological targets.

  • The Iodine Atom: Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 3-position. This modularity is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

This guide will delve into the practical applications of this powerful building block, providing researchers with the necessary tools to leverage its synthetic potential.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in this compound makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Inhibitor Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(Ln) D->E E->A Regenerates Catalyst F Reductive Elimination E->F G Ar-R F->G

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure that binds to the ATP-binding pocket of the kinase. The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to such scaffolds. For instance, the synthesis of compounds with potential activity against RAF kinases can be envisioned using this methodology.[3]

ParameterConditionRationale
Palladium Catalyst Pd(PPh3)4 (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings.
Base 2M aq. Na2CO3 (2 equiv.)A mild base that is effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H2O (4:1)A polar aprotic solvent system that effectively dissolves both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 12-24 hTypical reaction time for Suzuki couplings, monitored by TLC or LC-MS.

Table 1: Optimized parameters for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 289 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds for GPCR Modulator Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for the synthesis of arylamines, a key structural motif in many GPCR modulators.[5]

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The Pd(0) catalyst adds to the C-I bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired aminopyridine and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions.[6]

Buchwald_Hartwig_Mechanism A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(Ln) B->C D Amine Coordination & Deprotonation (R2NH + Base) C->D E Ar-Pd(II)-NR2(Ln) D->E E->A Regenerates Catalyst F Reductive Elimination E->F G Ar-NR2 F->G

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

GPCR modulators often contain an arylamine moiety that is critical for binding and activity. The Buchwald-Hartwig amination of this compound with various primary or secondary amines provides an efficient route to these structures.

ParameterConditionRationale
Palladium Pre-catalyst Pd2(dba)3 (2 mol%)A common and effective Pd(0) source for Buchwald-Hartwig reactions.
Ligand Xantphos (4 mol%)A bulky, electron-rich bisphosphine ligand that promotes efficient C-N bond formation.
Base Cs2CO3 (1.5 equiv.)A strong, non-nucleophilic base suitable for a wide range of amine substrates.
Solvent TolueneA non-polar solvent that is often optimal for Buchwald-Hartwig aminations.
Temperature 110 °CHigher temperatures are often required for the amination of less reactive amines.
Reaction Time 18-24 hTypical reaction time, monitored by TLC or LC-MS.

Table 2: Optimized parameters for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 289 mg), aniline (1.1 mmol, 102 mg), cesium carbonate (1.5 mmol, 488 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg) to a vial.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of celite and wash the celite with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Visualization of Synthetic Workflows

A clear understanding of the experimental workflow is essential for successful and reproducible synthesis.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Combine Reactants: This compound, Arylboronic Acid, Pd(PPh3)4 S2 Add Solvent & Base: 1,4-Dioxane, aq. Na2CO3 S1->S2 S3 Heat at 90°C S2->S3 S4 Work-up & Purification S3->S4 S5 3-Aryl-5-(trifluoromethyl)pyridin-2-ol S4->S5 B1 Combine Reactants: This compound, Amine, Pd2(dba)3, Xantphos, Cs2CO3 B2 Add Solvent: Toluene B1->B2 B3 Heat at 110°C B2->B3 B4 Work-up & Purification B3->B4 B5 3-Amino-5-(trifluoromethyl)pyridin-2-ol B4->B5

Figure 3: Experimental workflows for key cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to access novel kinase inhibitors and GPCR modulators. The modularity of these synthetic routes allows for the rapid generation of compound libraries for SAR studies, accelerating the drug discovery process. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems and the application of this scaffold to a broader range of biological targets.

References

Derivatization Strategies for the 3-Iodo-5-(trifluoromethyl)pyridin-2-ol Scaffold: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the derivatization of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This versatile scaffold is of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1] This guide details field-proven protocols for strategic modifications at the oxygen, nitrogen, and carbon centers of the pyridinol ring, including O-alkylation, N-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Each section offers insights into reaction mechanisms, justifications for procedural choices, and step-by-step protocols to ensure reproducibility and success.

Introduction: The Strategic Value of the this compound Core

The integration of a trifluoromethyl (CF3) group into heterocyclic systems is a cornerstone of modern medicinal chemistry.[1][2] The CF3 group is a powerful electron-withdrawing moiety that can significantly alter the electronic landscape of the pyridine ring, influencing its reactivity and interactions with biological targets.[1] The this compound scaffold, in particular, offers three distinct points for chemical diversification: the hydroxyl group (or its tautomeric pyridone oxygen), the ring nitrogen, and the C-3 iodo substituent. This trifecta of reactive sites makes it an exceptionally valuable building block for constructing libraries of complex molecules for screening in drug discovery programs, with applications ranging from oncology to infectious diseases.

This guide is structured to provide both the "how" and the "why" behind the derivatization of this key intermediate. By understanding the underlying principles of each transformation, researchers can troubleshoot effectively and adapt these protocols to their specific synthetic targets.

O-Alkylation and O-Acylation: Targeting the Pyridinol Oxygen

The hydroxyl group of this compound is a primary site for modification. O-alkylation and O-acylation are fundamental transformations that allow for the introduction of a wide array of functional groups, influencing properties such as solubility and pro-drug potential.

Principle of O-Alkylation

Direct O-alkylation of pyridin-2-ones can be challenging due to the potential for competing N-alkylation of the pyridone tautomer. The regioselectivity is often influenced by the nature of the base, solvent, and alkylating agent.[3] For this compound, the strong electron-withdrawing effect of the trifluoromethyl group can influence the acidity of the N-H and O-H protons, thereby affecting the nucleophilicity of the corresponding conjugate bases. A judicious choice of reaction conditions is paramount to favor O-alkylation.

Experimental Protocol: O-Alkylation

Objective: To synthesize 2-(allyloxy)-3-iodo-5-(trifluoromethyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K2CO3), anhydrous (1.5 eq)

  • Allyl bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Parameter Condition Justification
Base K2CO3A moderately strong base that favors O-deprotonation without promoting significant N-alkylation.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Temperature 60 °CProvides sufficient energy to overcome the activation barrier without promoting decomposition.

N-Alkylation: Functionalizing the Pyridine Ring Nitrogen

While O-alkylation is often desired, selective N-alkylation can also be a valuable strategy for accessing different chemical space.[4] Stronger bases and specific alkylating agents can favor the formation of N-alkylated products.

Principle of N-Alkylation

To achieve selective N-alkylation, conditions must be chosen to favor the formation of the pyridone anion, which then acts as the nucleophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a suitable aprotic solvent is a common strategy.[4]

Experimental Protocol: N-Alkylation

Objective: To synthesize 1-benzyl-3-iodo-5-(trifluoromethyl)pyridin-2(1H)-one.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated product.

Parameter Condition Justification
Base NaHA strong, non-nucleophilic base that irreversibly deprotonates the pyridinol, driving the equilibrium towards the pyridone tautomer.
Solvent THFA non-polar aprotic solvent that is compatible with NaH and effectively dissolves the reactants.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation, while warming to room temperature ensures the alkylation proceeds to completion.

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The iodo substituent at the C-3 position is an excellent handle for introducing a vast range of functionalities through palladium-catalyzed cross-coupling reactions.[5] This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organic halide.[6][7]

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) PdCatalyst->Reaction CoupledProduct 3-Aryl/Vinyl-5-(trifluoromethyl)pyridin-2-ol Reaction->CoupledProduct

Caption: Suzuki-Miyaura Coupling Workflow.

Objective: To synthesize 3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.10 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Condition Justification
Catalyst System Pd(OAc)2 / PPh3A common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium complex.
Base K2CO3Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/WaterThe aqueous phase is crucial for the activation of the boronic acid and facilitates the catalytic cycle.
Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[9][10]

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

Sonogashira_Coupling Start This compound Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Base Amine Base (e.g., Et3N, DIPEA) Base->Reaction PdCatalyst Pd(0) Catalyst PdCatalyst->Reaction CuCatalyst Cu(I) Co-catalyst (e.g., CuI) CuCatalyst->Reaction CoupledProduct 3-Alkynyl-5-(trifluoromethyl)pyridin-2-ol Reaction->CoupledProduct

Caption: Sonogashira Coupling Workflow.

Objective: To synthesize 3-(phenylethynyl)-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et3N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a reaction flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Condition Justification
Catalyst System Pd(PPh3)2Cl2 / CuIThe classic catalyst system for Sonogashira couplings, providing reliable results for a wide range of substrates.
Base TriethylamineActs as both a base and a solvent, and helps to scavenge the HI byproduct.
Solvent THFA suitable solvent that dissolves all reactants.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[12][13]

Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[14]

Buchwald_Hartwig_Amination Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Strong, non-nucleophilic base (e.g., NaOtBu) Base->Reaction PdCatalyst Pd(0) Pre-catalyst PdCatalyst->Reaction Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Reaction CoupledProduct 3-Amino-5-(trifluoromethyl)pyridin-2-ol Reaction->CoupledProduct

Caption: Buchwald-Hartwig Amination Workflow.

Objective: To synthesize 3-(morpholino)-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to a reaction vessel.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the mixture.

  • Seal the vessel and heat the reaction to 100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Parameter Condition Justification
Catalyst System Pd2(dba)3 / XPhosA highly active catalyst system for the amination of aryl halides, particularly effective for challenging substrates.[14]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneA non-polar solvent suitable for high-temperature reactions.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in contemporary drug discovery and development. The protocols detailed in this guide provide a robust starting point for the synthesis of a diverse range of derivatives through O-alkylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. By understanding the principles behind these transformations, researchers are well-equipped to innovate and develop novel molecular entities with potentially enhanced therapeutic properties.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Vinylation of a Fluorinated Pyridinol Scaffold

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has profound implications in pharmaceutical and materials science, allowing for the construction of complex molecular architectures with high efficiency and functional group tolerance.[3][4]

This guide provides a comprehensive experimental procedure for the Heck coupling of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This substrate is of particular interest in drug discovery due to the prevalence of the pyridinol core and the unique electronic properties imparted by the trifluoromethyl group. The resulting vinylated pyridinol products are valuable intermediates for the synthesis of novel kinase inhibitors, agrochemicals, and other biologically active compounds.

Our focus is to provide a robust, reproducible protocol while elucidating the critical parameters and mechanistic underpinnings that govern the reaction's success. We will delve into catalyst selection, reaction setup, monitoring, and troubleshooting, equipping researchers with the knowledge to not only execute this specific transformation but also to adapt the methodology for analogous systems.

The Mizoroki-Heck Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of four principal steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol substrate. This is often the rate-determining step, and its efficiency follows the halide trend I > Br > Cl.[5] The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring facilitates this step.

  • Coordination and Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex. The aryl group then migrates to one of the alkene carbons (syn-carbopalladation), forming a new C-C bond.[5]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated, transferring to the metal. This step forms the final substituted alkene product and a hydridopalladium(II) species.[6] The reaction typically exhibits a high stereoselectivity for the E (trans) isomer to minimize steric hindrance in the transition state.[3][7]

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination, regenerating the active Pd(0) catalyst and forming a stoichiometric amount of protonated base salt.[6]

Heck_Mechanism Figure 1: The Mizoroki-Heck Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd ArPd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Coord [ArPd(II)(Alkene)L]⁺ I⁻ OxAdd->Coord Alkene Coordination Insert R-Pd(II)(I)L₂ Coord->Insert Migratory Insertion Elim [HPd(II)(Product)L₂]⁺ I⁻ Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) Product Product Elim->Product BaseH Base-H⁺ + I⁻ Elim->BaseH center ArI Ar-I ArI->OxAdd Alkene Alkene Alkene->Coord

Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Detailed Experimental Protocol

This protocol describes a representative Heck reaction between this compound and n-butyl acrylate.

Materials and Reagents
ReagentGradeTypical SupplierNotes
This compound>97%CommercialEnsure purity. The pyridinol nitrogen can potentially coordinate to palladium, so impurities may inhibit the reaction.[8]
n-Butyl acrylate>99%, inhibitor-freeCommercialPass through a short column of basic alumina to remove inhibitors immediately before use.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercialA common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
Triphenylphosphine (PPh₃)>99%CommercialA standard monodentate phosphine ligand. Ligands stabilize the Pd(0) catalyst, preventing the formation of inactive palladium black.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%CommercialMust be finely powdered and dried before use to ensure effective reaction.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUse a dry, polar aprotic solvent. Degas thoroughly before use by sparging with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen.[8]
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying the organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Required Equipment
  • Two-neck round-bottom flask or Schlenk flask, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel, F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 291 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent catalyst decomposition.[9]

  • Add degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Add n-butyl acrylate (1.5 mmol, 215 µL) via syringe. The use of a slight excess of the alkene partner is common to drive the reaction to completion.

  • Fit the flask with a condenser under a positive pressure of argon.

Reaction Execution: 7. Lower the flask into a preheated oil bath or heating mantle set to 100 °C. 8. Stir the mixture vigorously for 4-12 hours. The reaction mixture will typically turn from a light yellow to a dark brown or black suspension.

Reaction Monitoring: 9. Monitor the reaction progress by TLC or GC-MS. To take a TLC sample, briefly remove the septum, withdraw a small aliquot (~5 µL) with a glass capillary, and quench it in a vial containing 0.5 mL of ethyl acetate and a small amount of water. 10. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm). The reaction is complete upon consumption of the limiting reagent (the iodopyridinol).

Workup and Isolation: 11. Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. 12. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). 13. Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL). 14. Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). 15. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL) to remove residual DMF and salts. 16. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: 17. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 40% ethyl acetate in hexanes) to afford the pure product.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and stereochemistry (E-isomer is expected).

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Low yields or failed reactions can often be rectified by systematic troubleshooting.[8][10]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure or impurities.[8] 2. Insufficient temperature. 3. Poor quality base or solvent. 4. Substrate-catalyst inhibition (pyridinol N-coordination).[8]1. Ensure rigorous inert atmosphere technique and use freshly degassed solvent. 2. Incrementally increase temperature to 110-120 °C.[9] 3. Use freshly opened, anhydrous reagents. Dry the base in an oven. 4. Screen different ligands (e.g., bulky phosphines like P(tBu)₃ or Buchwald-type ligands).
Formation of Pd Black 1. Catalyst decomposition at high temperatures.[8] 2. Insufficient ligand to stabilize the Pd(0) species. 3. Presence of oxygen or other impurities.1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 3. Ensure all reagents are pure and the solvent is rigorously degassed.[8]
Formation of Side Products 1. Homocoupling of the aryl iodide. 2. Isomerization of the product alkene. 3. Reductive Heck product formation.[11]1. Lower the reaction temperature. Ensure a proper Pd:Ligand ratio. 2. Avoid prolonged reaction times after completion. 3. Screen different bases or solvents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will delve into the nuances of this reaction, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: Understanding the Substrate

The molecule this compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. A thorough understanding of its structural features is paramount for successful reaction design.

  • The Pyridinol Moiety: This substrate exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. This duality can influence its coordination to the palladium catalyst and its reactivity. The acidic proton of the hydroxyl group can interfere with the basic reaction conditions, potentially leading to side reactions or catalyst deactivation.

  • The Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety significantly influences the electronic properties of the pyridine ring. This can enhance the rate of oxidative addition, the first step in the catalytic cycle, by making the carbon-iodine bond more susceptible to cleavage by the palladium catalyst.[1]

  • The Iodo Leaving Group: The iodine at the 3-position is an excellent leaving group in Suzuki couplings, generally leading to faster reaction rates compared to bromo or chloro substituents.[2][3]

This guide will address the interplay of these factors and provide strategies to achieve high-yield coupling.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?

A1: Low conversion is a common issue that can stem from several factors. Let's break down the potential culprits and solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivation can halt the catalytic cycle.

    • Oxygen Sensitivity: While some modern catalysts show air stability, the active Pd(0) species is susceptible to oxidation.[4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4][5]

    • Ligand Degradation: Phosphine ligands can be oxidized in the presence of trace peroxides in solvents like THF or dioxane.[5] Use freshly distilled or peroxide-free solvents.

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity. The presence of the 2-hydroxy group can also lead to catalyst sequestration. Using bulky, electron-rich ligands can often mitigate this issue.[6]

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium catalyst.

    • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic borate species.[7][8] If the base is too weak, transmetalation will be slow. If it is too strong, it may lead to degradation of your starting material or the boronic acid. For this substrate, a milder base like K₂CO₃ or K₃PO₄ is a good starting point to avoid issues with the acidic proton.[9][10]

    • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, particularly with electron-rich or heteroaryl boronic acids.[9] This can be exacerbated by strong bases and the presence of water. Using a milder base and ensuring the boronic acid is of high quality can help.

  • Poor Solubility: If your starting material or boronic acid is not fully dissolved, the reaction will be slow and inefficient.[9]

    • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[11][12] Experiment with different solvent ratios or consider using a co-solvent to improve solubility.

Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling is the undesired reaction of two boronic acid molecules coupling with each other.

  • Presence of Oxygen: This is a primary cause of homocoupling.[13] Rigorous degassing of your reaction mixture and solvents is critical.

  • Catalyst System: The choice of ligand can influence the extent of homocoupling. Bulky ligands can often suppress this side reaction by sterically hindering the approach of two boronic acid-derived species to the palladium center.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: The acidic proton on the 2-hydroxy group seems to be causing issues. What are my options?

A3: The acidic proton can be deprotonated by the base, creating a pyridinolate species that can chelate to the palladium catalyst and inhibit its activity. Here are a few strategies to address this:

  • In Situ Activation: One approach is to convert the hydroxyl group into a better leaving group in situ. For example, using a reagent like PyBroP can activate the hydroxyl group, facilitating the coupling.[5]

  • Use of a Milder Base: As mentioned, using a base like K₂CO₃, K₃PO₄, or even KF can be effective without causing excessive deprotonation or degradation.[7][9]

  • Protection of the Hydroxyl Group: While adding extra steps, protecting the hydroxyl group as a methyl ether, benzyl ether, or other stable protecting group can be a robust solution.[8][14] This eliminates the issue of the acidic proton altogether. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki coupling of this compound. These should be considered as starting points for optimization.

Protocol 1: Direct Coupling with a Mild Base

This protocol is a good starting point that avoids the need for a protecting group.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Alkylation Followed by Suzuki Coupling

This protocol involves protecting the hydroxyl group as a methyl ether.

Step 1: O-Methylation

  • Dissolve this compound in a suitable solvent like DMF or acetone.

  • Add a base such as K₂CO₃ (1.5 equiv).

  • Add methyl iodide (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting 3-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

Step 2: Suzuki Coupling of the O-Methylated Substrate

Follow the procedure in Protocol 1, using the O-methylated starting material. The reaction may proceed more cleanly without the interference of the acidic proton.

Data Presentation: Condition Screening

When optimizing your reaction, a systematic approach is key. The following table provides a template for screening various reaction parameters.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9016
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O (5:1)8012
4[Pd(allyl)Cl]₂ (1.5)cataCXium A (3)K₂CO₃ (3)DMF1108

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues with the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (SM, Boronic Acid, Solvent, Base) start->check_reagents check_reagents->start Reagents Poor degas Improve Degassing (sparge with Ar/N2) check_reagents->degas Reagents OK change_catalyst Screen Different Catalyst/Ligand Systems degas->change_catalyst success Reaction Successful degas->success Improved Yield change_base Screen Different Bases (K3PO4, Cs2CO3, KF) change_catalyst->change_base change_catalyst->success Improved Yield change_solvent Optimize Solvent System (Dioxane, Toluene, THF, DMF) change_base->change_solvent change_base->success Improved Yield protect_oh Protect the 2-OH Group (e.g., O-methylation) change_solvent->protect_oh change_solvent->success Improved Yield protect_oh->success Improved Yield

Caption: A decision tree for troubleshooting the Suzuki coupling.

References

Stability of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 211308-81-5). This molecule is a highly functionalized heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique substitution pattern—a pyridinol/pyridone core, an electron-withdrawing trifluoromethyl group, and a versatile iodo moiety—offers significant synthetic potential. However, this same complexity necessitates a thorough understanding of its stability profile, particularly under the acidic and basic conditions frequently encountered in multi-step syntheses.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and optimize your reaction conditions for successful outcomes.

Section 1: Core Molecular Characteristics (FAQs)

This section addresses fundamental questions about the molecule's structure and electronic properties, which are crucial for understanding its reactivity.

Q1: What are the key structural features of this compound that I should be aware of?

A1: The reactivity and stability of this compound are governed by the interplay of three key features on the pyridine ring:

  • The 2-Hydroxypyridine/Pyridin-2-one Tautomerism: This is the most critical concept to grasp. 2-Hydroxypyridines exist in a dynamic equilibrium with their pyridin-2-one tautomer. For this specific molecule, the pyridin-2-one form, 3-Iodo-5-(trifluoromethyl)-1H-pyridin-2-one, is generally the predominant and more stable tautomer in most solvents.[1] This is important because the reactivity of an amide-like N-H bond (in the pyridone) is different from that of a phenolic O-H bond (in the pyridinol).

  • The Trifluoromethyl (-CF₃) Group: This group is a strong sigma- and pi-electron-withdrawing group. Its presence significantly lowers the electron density of the pyridine ring. This has two major consequences: it increases the acidity of the N-H proton in the pyridone tautomer and makes the ring more susceptible to nucleophilic attack. The CF₃ group itself is exceptionally stable under most conditions.[2]

  • The Iodo (-I) Group: The carbon-iodine bond is the most labile feature of the molecule. Iodine is a good leaving group, especially on an electron-deficient aromatic ring. This position is the primary site for potential degradation via nucleophilic aromatic substitution (SNAr) or for desired functionalization via cross-coupling reactions.

Caption: Tautomerism of the title compound.

Section 2: Stability & Troubleshooting under Acidic Conditions

While generally more stable in acid than in base, issues can still arise.

Q2: I am running a reaction in a strong acid (e.g., TFA, HCl). What potential degradation pathways should I monitor for?

A2: Under acidic conditions, the primary concerns are related to the pyridine ring itself rather than the substituents.

  • Protonation: The first event will be the protonation of the ring nitrogen or the carbonyl oxygen of the pyridone tautomer. This is generally a reversible process and does not constitute degradation, but it completely alters the molecule's solubility and electronic profile.

  • De-iodination: While less common than under basic or reductive conditions, prolonged heating in strong, non-oxidizing acids could potentially lead to slow proto-de-iodination, replacing the iodo group with a hydrogen atom. This is typically a minor pathway unless catalytic amounts of a reducing agent are present.

  • Hydrolysis: The pyridone structure is an amide and is generally resistant to hydrolysis. Extremely harsh conditions (e.g., concentrated H₂SO₄ at high temperatures for extended periods) would be required to force ring-opening, a scenario not typical for standard synthetic procedures.

Q3: TROUBLESHOOTING GUIDE: My reaction in acidic solution is giving a complex mixture, and my starting material is consumed faster than expected.

A3: This scenario suggests an unexpected reaction is occurring. Follow this diagnostic workflow to identify and solve the problem.

Caption: A logical workflow for diagnosing stability issues in acid.

Protocol 1: Standardized Acid Stability Test

This protocol provides a self-validating system to assess stability against a specific acid.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or THF).

  • Reaction Setup: In separate vials, add 100 µL of the stock solution to 900 µL of the acidic solution to be tested (e.g., 1M HCl in H₂O/Dioxane, neat TFA). Create a control vial with a neutral solvent.

  • Time Course: Incubate the vials at the desired experimental temperature (e.g., 25°C, 50°C).

  • Sampling & Quenching: At defined time points (t = 0, 1h, 4h, 24h), take a 50 µL aliquot from each vial and quench it into a new vial containing 950 µL of a neutralizing buffer (e.g., saturated NaHCO₃ solution).

  • Analysis: Analyze all quenched samples by HPLC with a UV detector. Calculate the percentage of the parent compound remaining relative to the t=0 sample. A loss of >5% indicates notable instability under the tested conditions.

Section 3: Stability & Troubleshooting under Basic Conditions

The compound is significantly more reactive under basic conditions, presenting more stability challenges.

Q4: What are the primary stability concerns when using bases like NaOH, K₂CO₃, or organic amines?

A4: Basic conditions introduce two primary risks: deprotonation and nucleophilic substitution.

  • Deprotonation: The N-H proton of the pyridone tautomer is acidic (estimated pKa ~8-9) and will be readily deprotonated by common bases to form a pyridinolate anion. While this is a reversible equilibrium, the resulting anion is highly electron-rich and can influence subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common degradation pathway. The C-I bond is highly susceptible to displacement by nucleophiles. This is particularly problematic with strong, "hard" nucleophiles like hydroxide (from NaOH/KOH) or alkoxides, especially at elevated temperatures. The product would be the corresponding 2-hydroxy or 2-alkoxy pyridine. Weaker bases like carbonates or organic amines are less likely to cause this issue unless they are also potent nucleophiles.

Caption: SNAr displacement of iodide by hydroxide.

Q5: TROUBLESHOOTING GUIDE: I'm attempting a reaction (e.g., an N-alkylation) using a strong base, but I'm seeing significant byproduct formation corresponding to the loss of iodine.

A5: This is a classic case of competing SNAr with your desired reaction. The key is to select conditions that favor your intended pathway.

Causality: Strong bases that are also good nucleophiles (like NaOH or KOtBu) can attack the C-I position. Your goal is to deprotonate the nitrogen without providing a competing nucleophile that can displace the iodide.

Problem Scenario Underlying Cause Recommended Solution
Using NaOH or KOH for N-alkylation.Hydroxide (OH⁻) is a strong nucleophile, leading to SNAr.Switch to a non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it's a strong, non-nucleophilic base that generates non-nucleophilic H₂ gas as a byproduct.
Using K₂CO₃ in a protic solvent (e.g., ethanol) at high temp.Carbonate is a weaker base, but at high temperatures, the solvent can be deprotonated to form ethoxide, a potent nucleophile.Change the solvent. Use an aprotic polar solvent like DMF or DMSO. This will prevent the generation of a competing nucleophile from the solvent.
General decomposition with any base at high temperatures.The rate of the undesired SNAr reaction is highly temperature-dependent.Lower the reaction temperature. If deprotonation is slow at a lower temperature, consider using a stronger, non-nucleophilic base (like NaH) that works efficiently at 0°C or room temperature.
Protocol 2: Standardized Base Stability Test

This protocol allows for direct comparison of stability in the presence of different bases.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the title compound in a dry, aprotic solvent (e.g., Dry DMF or THF).

  • Reaction Setup: In separate, inert-atmosphere vials, add 100 µL of the stock solution to 900 µL of the solvent containing the base to be tested (e.g., 1.2 equivalents of NaH, DBU, or K₂CO₃).

  • Time Course: Stir the vials at the desired experimental temperature (e.g., 25°C).

  • Sampling & Quenching: At defined time points (t = 0, 30min, 2h, 8h), take a 50 µL aliquot and quench it into a new vial containing 950 µL of a weak acidic buffer (e.g., 1M NH₄Cl solution).

  • Analysis: Analyze all quenched samples by LC-MS. Monitor for the disappearance of the parent compound's mass (288.99 m/z) and the appearance of the de-iodinated product (163.03 m/z) or the hydrolyzed product (195.02 m/z).

Section 4: General Handling and Storage

Proper handling is essential to ensure the long-term integrity of the compound.

Q6: What are the recommended storage and handling conditions for this compound?

A6: Based on its chemical properties and safety information, the following practices are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3][4] An inert atmosphere (Argon or Nitrogen) is recommended for long-term storage to prevent slow degradation from atmospheric moisture and oxygen. A refrigerator (2-8°C) is suitable.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[4] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5] Avoid creating dust.

Section 5: Summary of Stability Profile

This table provides a quick reference for experimental design.

Condition Stability Primary Risk(s) Key Recommendations
Strong Acid (e.g., HCl, H₂SO₄, TFA)Generally StableProto-de-iodination (minor, at high temp)Monitor reactions at elevated temperatures. Use the lowest necessary temperature.
Weak Acid (e.g., AcOH)Very StableNone under typical conditionsNo special precautions are typically needed.
Strong Nucleophilic Base (e.g., NaOH, KOH, MeONa)Unstable SNAr at C-I position Avoid. If necessary, use very low temperatures (-20°C to 0°C) and short reaction times.
Strong Non-Nucleophilic Base (e.g., NaH, LiHMDS)Moderately StableDeprotonation (intended)Recommended choice for deprotonation. Use at the lowest effective temperature (e.g., 0°C to RT).
Weak, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)StableIncomplete deprotonationUse in aprotic solvents (DMF, ACN) to avoid generating nucleophiles from protic solvents.

References

Technical Support Center: Catalyst Selection for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve efficient and reproducible couplings.

Introduction: Understanding the Substrate

This compound is a valuable building block, but its structure presents a unique set of challenges for cross-coupling reactions. Success hinges on understanding its distinct chemical personality:

  • Electron-Deficient Ring: The powerful electron-withdrawing trifluoromethyl (-CF3) group and the pyridine nitrogen make the aromatic ring electron-poor. This generally accelerates the oxidative addition step, a key part of the catalytic cycle.[1][2]

  • The 2-Pyridinol Moiety: This functional group is the primary source of complexity. It exists in a tautomeric equilibrium with its 2-pyridone form. Under basic reaction conditions, it is readily deprotonated to form a pyridonate anion. This anion is a potent bidentate ligand (coordinating through both N and O) that can bind to the palladium center and inhibit or completely shut down catalytic activity.[3]

  • Steric Hindrance: The iodine at the C3 position is flanked by the pyridinol group at C2, which can introduce steric challenges for the approach of bulky catalyst complexes.

This guide will address these issues head-on, providing you with the strategy and tactics needed for success.

Part 1: General Catalyst & Condition Selection (FAQs)

This section provides a high-level overview to guide your initial experimental design.

Q1: What is the most critical factor when choosing a catalyst system for this substrate?

The single most critical factor is the choice of ligand . The primary failure mode in couplings with 2-hydroxypyridines is catalyst inhibition by the substrate itself.[3] You need a ligand that binds to the palladium center more strongly and effectively than the pyridonate anion. This necessitates the use of bulky, electron-rich ligands that stabilize the active catalyst and promote the desired reaction steps (oxidative addition and reductive elimination) at a rate faster than catalyst poisoning.[4]

Q2: Which classes of ligands are the most effective starting points?

Your primary candidates should be sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") and, in some cases, N-Heterocyclic Carbenes (NHCs) .

Ligand ClassRecommended ExamplesRationale
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosThese ligands are bulky and electron-rich, which accelerates the rate-limiting reductive elimination step and provides steric shielding to prevent substrate coordination.[5][6]
N-Heterocyclic Carbenes IPr, IMesNHCs are strong σ-donors that form very stable bonds with palladium, making the catalyst resistant to deactivation. They are particularly useful for challenging couplings.[7]

Q3: Which palladium precursor should I use?

While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, we strongly recommend using pre-formed palladium precatalysts , such as XPhos Pd G3 or SPhos Pd G4. These are air- and moisture-stable complexes that rapidly and reliably generate the active monoligated Pd(0) species in solution.[5] This ensures a high concentration of the active catalyst from the start, which can outcompete inhibitory side processes.

Q4: How does the choice of base impact the reaction?

The base is not just a proton scavenger; it's a key player in the catalytic cycle, particularly for the transmetalation step in Suzuki couplings.[7][8] For this compound, a moderately weak, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often the best choice for Suzuki reactions.[5][6] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.[9]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Here’s how to troubleshoot common issues encountered with our substrate of interest.

Problem 1: Low or No Conversion to Product

You've set up your reaction, but after several hours, LC-MS analysis shows only starting material.

Potential Causes & Solutions:

  • Catalyst Poisoning by the Pyridonate: This is the most likely culprit. The deprotonated pyridinol is binding to the palladium center and halting the catalytic cycle.

    • Solution: Increase the steric bulk and electron-donating ability of your ligand. If you started with a less bulky ligand like PPh₃, switch to a Buchwald-type ligand such as XPhos or SPhos. These ligands create a sterically crowded coordination sphere around the palladium, making it more difficult for the pyridonate to bind.

  • Inefficient Generation of Active Pd(0): If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be slow or incomplete.

    • Solution: Switch to a modern precatalyst like XPhos Pd G3 . These complexes are designed for the rapid and quantitative generation of the active L-Pd(0) species, initiating the catalytic cycle quickly and efficiently.[5]

  • Incorrect Base or Solvent: An inappropriate base can fail to activate the boronic acid for transmetalation or can contribute to side reactions.

    • Solution: Potassium phosphate (K₃PO₄) is an excellent and often superior base for challenging Suzuki couplings.[6] Ensure your solvent is anhydrous and degassed. Dioxane or toluene are common choices.

Recommended Starting Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried vial, add this compound (1 equiv.), the boronic acid or ester (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if needed (e.g., XPhos, 4 mol%).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this process three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Place the vial in a preheated heating block or oil bath (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

G cluster_start cluster_troubleshooting Troubleshooting Path cluster_outcome start Low/No Conversion in Suzuki Coupling cause1 Potential Cause: Catalyst Poisoning start->cause1 Check Ligand cause2 Potential Cause: Poor Pd(0) Generation start->cause2 Check Pd Source cause3 Potential Cause: Suboptimal Base/Solvent start->cause3 Check Reagents solution1 Solution: Switch to bulky ligand (e.g., XPhos, SPhos) cause1->solution1 end Successful Coupling solution1->end solution2 Solution: Use a precatalyst (e.g., XPhos Pd G3) cause2->solution2 solution2->end solution3 Solution: Use K3PO4 in anhydrous dioxane cause3->solution3 solution3->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Problem 2: Protodeboronation is the Main Reaction

You observe consumption of your boronic acid, but the major product is 5-(trifluoromethyl)pyridin-2-ol (the de-iodinated starting material).

Cause:

Protodeboronation is a competitive side reaction where the boronic acid reacts with a proton source (often residual water) and is replaced by a hydrogen atom.[5][6] This process is often base-catalyzed and can be faster than the desired cross-coupling, especially at elevated temperatures or with sensitive heteroaromatic boronic acids.

Solutions:

  • Use Stabilized Boron Reagents: Free boronic acids are the most susceptible to this side reaction. Switching to more stable alternatives can dramatically improve yields.

    • Boronate Esters: Pinacol esters (BPin) or MIDA boronates are significantly more robust and release the boronic acid slowly under the reaction conditions.[5][6]

    • Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation.

  • Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use.

  • Lower the Reaction Temperature: Protodeboronation often has a higher activation energy than the cross-coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can favor the desired pathway, especially when using a highly active catalyst system.[5]

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which are crucial in pharmaceuticals.[10]

Problem: The C-N Coupling Fails or Gives Low Yields

You are attempting to couple a primary or secondary amine with the iodo-pyridin-2-ol, but the reaction is sluggish or stalls completely.

Potential Causes & Solutions:

  • Incompatible Base: The base must be strong enough to deprotonate the amine nucleophile (or the N-H bond in the palladium-amine complex) but not so nucleophilic that it causes side reactions.

    • Solution: Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option for less nucleophilic amines.

  • Inappropriate Ligand: As with the Suzuki reaction, catalyst inhibition is a major concern. Standard ligands may not be effective.

    • Solution: Use specialized, highly active biaryl phosphine ligands developed for challenging aminations. Ligands like BrettPhos , RuPhos , or Xantphos are designed to promote C-N reductive elimination and are often essential for coupling with heteroaromatic substrates.[11]

  • Substrate-Specific Inhibition: The combination of the acidic pyridinol and the amine can create a complex reaction environment that deactivates the catalyst.

    • Solution (Advanced): Protect the Hydroxyl Group. If standard methods fail, consider a protecting group strategy. Convert the 2-pyridinol to a 2-methoxy or 2-benzyloxy pyridine. This blocks the problematic coordination site, often leading to a much cleaner and more efficient coupling. The protecting group can then be removed in a subsequent step.

Recommended Starting Protocol for Buchwald-Hartwig Amination
  • To an oven-dried vial, add this compound (1 equiv.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

  • Add the strong base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Seal the vial, and establish an inert atmosphere (evacuate/backfill with argon x3).

  • In a separate vial, dissolve the amine (1.2 equiv.) in anhydrous, degassed solvent (e.g., toluene or t-BuOH).

  • Add the amine solution to the reaction vial via syringe.

  • Heat the reaction (typically 80-110 °C) and monitor by TLC or LC-MS.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(R)(I) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Inhibition L-Pd(0)-Substrate (Poisoned Catalyst) Pd0->Inhibition Substrate Coordination ArI R-I (Pyridinol Substrate) ArI->OxAdd Trans L-Pd(II)(R)(Nuc) (Transmetalation Complex) OxAdd->Trans Transmetalation (Base Mediated) OxAdd->Trans Regenerates Catalyst Base Base Base->Trans Nuc Nuc-M (Coupling Partner) Nuc->Trans Trans->Pd0 Regenerates Catalyst Product R-Nuc (Coupled Product) Trans->Product Pyridinol Pyridinol-H Pyridinol->Inhibition

Caption: General Pd(0)/Pd(II) catalytic cycle with catalyst inhibition pathway.

References

Preventing dehalogenation of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-5-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this reagent, characterized by an electron-deficient pyridine ring substituted with a strongly withdrawing trifluoromethyl group and a labile iodo group, make it a valuable synthon. However, these same properties present a significant challenge: a propensity for dehalogenation, specifically protodeiodination, under various reaction conditions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of handling this compound and successfully achieve your desired chemical transformations while minimizing unwanted side reactions.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. The solutions provided are based on established principles of organometallic chemistry and experience with similar electron-deficient heteroaromatic systems.

Question 1: I am observing significant formation of the deiodinated byproduct, 5-(trifluoromethyl)pyridin-2-ol, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I mitigate this?

Answer: The formation of 5-(trifluoromethyl)pyridin-2-ol is a classic case of protodeiodination, a common side reaction in palladium-catalyzed cross-couplings of aryl iodides.[1] This occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, is intercepted by a proton source before it can proceed through the desired catalytic cycle (transmetalation and reductive elimination). The electron-deficient nature of the pyridine ring in your substrate makes the C-Pd bond particularly susceptible to protonolysis.

Here are the primary factors to investigate and the corresponding solutions:

  • Choice of Base and Solvent:

    • Problem: The combination of a strong, sterically hindered base (like sodium tert-butoxide) with a protic solvent (like water or alcohols) can create a high concentration of hydroxide or alkoxide ions, which can facilitate protodehalogenation.[2] Additionally, some polar aprotic solvents like DMF can decompose to generate dimethylamine, which can act as a hydride source, leading to reductive dehalogenation.[3]

    • Solution:

      • Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[4] These bases are sufficiently strong to promote the desired reaction but are less likely to induce dehalogenation.

      • Use anhydrous, aprotic solvents. Dioxane, toluene, or THF are generally preferred.[5] If a co-solvent is necessary for solubility, minimize the amount of any protic solvent. Ensure your solvents are rigorously dried and degassed.

  • Ligand Selection:

    • Problem: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Ligands that are not sufficiently electron-donating or are sterically small may not adequately shield the palladium center, leaving it susceptible to side reactions.

    • Solution:

      • Employ bulky, electron-rich phosphine ligands. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective.[6] For Buchwald-Hartwig aminations, BrettPhos or the Josiphos family of ligands can be beneficial.[2][7] The steric bulk of these ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[3]

  • Reaction Temperature and Time:

    • Problem: High reaction temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.

    • Solution:

      • Aim for the lowest effective temperature. Start with milder conditions (e.g., 80 °C) and only increase the temperature if the reaction is sluggish.

      • Monitor the reaction closely. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or the formation of byproducts.

Question 2: Even without a palladium catalyst, I am observing some loss of the iodine atom from my starting material upon storage or during workup. What is happening?

Answer: this compound can be susceptible to protodeiodination even in the absence of a metal catalyst, particularly under basic or acidic conditions, or upon exposure to light.

  • Basic Conditions: The pyridinol proton is acidic and can be deprotonated by a base. The resulting pyridinolate is a more electron-rich system, which can facilitate the cleavage of the C-I bond, especially if a proton source is available.

  • Acidic Conditions: While less common, strong acids can protonate the pyridine nitrogen, which can also activate the ring towards certain reactions.

  • Photochemical Decomposition: Aryl iodides can be light-sensitive and undergo homolytic cleavage of the C-I bond to form radical species, which can then abstract a hydrogen atom from the solvent or other molecules.

Solutions:

  • Storage: Store this compound in a cool, dark place under an inert atmosphere (argon or nitrogen).

  • Workup: During aqueous workups, use buffered solutions (e.g., phosphate buffer at pH 7) to avoid strongly acidic or basic conditions. Minimize exposure to ambient light.

Frequently Asked Questions (FAQs)

Q: What is the approximate pKa of the pyridinol proton in this compound?

Q: Can I use copper catalysis as an alternative to palladium to avoid dehalogenation?

A: Copper-catalyzed reactions, such as the Ullmann condensation, can be an alternative for C-N and C-O bond formation.[7] While dehalogenation can still occur, the mechanism is different from palladium-catalyzed reactions, and in some cases, it may be less of a problem. However, Ullmann reactions often require higher temperatures and stoichiometric amounts of copper, which can be a drawback. If you are struggling with palladium-catalyzed dehalogenation, exploring copper-catalyzed conditions is a reasonable troubleshooting step.

Q: Are there any specific palladium precatalysts that are recommended for this substrate?

A: Using well-defined palladium(II) precatalysts is generally recommended over generating the active palladium(0) species in situ from sources like Pd(OAc)₂. Precatalysts such as those developed by Buchwald (e.g., G3 and G4 palladacycles) or Nolan's (PEPPSI) catalysts often provide more reproducible results and can lead to lower catalyst loadings and milder reaction conditions, all of which can help to minimize dehalogenation.[9]

Optimized Experimental Protocols

The following protocols are designed as starting points for your experiments. Optimization of specific parameters may be necessary for your particular substrate combination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed for the coupling of this compound with an arylboronic acid.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., SPhos-G3, 2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium precatalyst and the SPhos ligand.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation

This protocol is for the amination of this compound with a primary or secondary amine.

Reagents and Equipment:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos-G3, 2 mol%)

  • BrettPhos ligand (2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium precatalyst and the BrettPhos ligand.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

ParameterRecommendation for Minimizing DehalogenationRationale
Palladium Source Well-defined Pd(II) precatalysts (e.g., G3-palladacycles)More efficient generation of the active Pd(0) catalyst, often allowing for lower catalyst loadings and milder conditions.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, BrettPhos)Promotes faster reductive elimination, which outcompetes the protodeiodination pathway.[3]
Base Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the concentration of highly nucleophilic species that can promote dehalogenation.[4]
Solvent Anhydrous, aprotic solvents (e.g., dioxane, toluene, THF)Minimizes the presence of proton sources that can lead to protodeiodination.[5]
Temperature Lowest effective temperature (start around 80-90 °C)Reduces the rate of catalyst decomposition and other side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired cross-coupling catalytic cycle and the competing dehalogenation pathway. Understanding these pathways is key to troubleshooting and optimizing your reactions.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side-Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L_n) B->C D Transmetalation (e.g., with R-B(OH)2) C->D I Protodeiodination C->I H+ Source E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G H Ar-Pd(II)-I(L_n) I->A Catalyst Decomposition J Ar-H I->J caption Figure 1. Competing Reaction Pathways

Caption: Competing Reaction Pathways

G cluster_solutions Potential Solutions start Dehalogenation Observed? base Change Base (e.g., K3PO4, Cs2CO3) start->base Yes ligand Change Ligand (e.g., SPhos, BrettPhos) start->ligand Yes solvent Change Solvent (e.g., Dioxane, Toluene) start->solvent Yes temp Lower Temperature start->temp Yes end Successful Coupling base->end ligand->end solvent->end temp->end caption Figure 2. Troubleshooting Flowchart

Caption: Troubleshooting Flowchart

References

Solubility issues of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Due to its complex molecular structure, featuring both polar and non-polar moieties, achieving optimal solubility can be a significant hurdle. This guide provides a series of frequently asked questions (FAQs), troubleshooting workflows, and experimental protocols to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of physical organic chemistry to not only offer solutions but also to explain the causality behind them.

Physicochemical Properties at a Glance

Understanding the molecule's properties is the first step in troubleshooting its behavior. The structure possesses competing features: a polar, hydrogen-bonding pyridin-2-ol/pyridin-2-one core and bulky, lipophilic iodo and trifluoromethyl substituents. This duality is the primary reason for its challenging solubility profile.

PropertyValue / DescriptionSource
Molecular Formula C₆H₃F₃INO[1]
Molecular Weight ~288.99 g/mol
Appearance Solid
Predicted XlogP 1.3[1]
Key Structural Feature Exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. This is critical for its solubility behavior.[1]

Critical Molecular Insight: The Role of Tautomerism

A foundational concept for understanding the solubility of this compound is its existence as a mixture of two tautomers in equilibrium: the "-ol" form and the "-one" form. The ratio of these forms can be influenced by the solvent environment.

  • This compound: This aromatic alcohol form has a hydroxyl (-OH) group. It can act as a hydrogen bond donor and acceptor.

  • 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one: This lactam form has a carbonyl (C=O) group and an N-H group. It is more polar and has distinct hydrogen bonding capabilities (N-H donor, C=O acceptor).

This equilibrium means that the molecule can adapt its dominant form to the solvent, but neither form is universally soluble, leading to the observed issues.

G cluster_0 Pyridin-2-ol Tautomer cluster_1 Pyridin-2-one Tautomer a Aromatic -OH form b Lactam (N-H, C=O) form (Often more stable) a->b Equilibrium in solution

Caption: Tautomeric equilibrium of the core structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural drivers behind the solubility issues of this compound?

Answer: The solubility is governed by a delicate balance of intermolecular forces.

  • Polar/Hydrogen-Bonding Core: The pyridin-2-ol/one nucleus, with its N-H and O-H/C=O groups, seeks polar interactions like hydrogen bonding.[2] This makes the compound poorly soluble in non-polar hydrocarbon solvents like hexane or toluene.

  • Lipophilic/Hydrophobic Substituents: The large iodine atom and the highly fluorinated trifluoromethyl (-CF3) group are non-polar and hydrophobic. They disrupt the hydrogen-bonding network of polar protic solvents like water or ethanol, leading to poor solubility in those as well.[3]

Essentially, the molecule has "split-personality" characteristics, making it difficult to find a single solvent that can favorably accommodate both its polar and non-polar regions.

Q2: I am observing poor solubility in highly polar aprotic solvents like DMF and DMSO. Isn't that counterintuitive?

Answer: While often good "universal" solvents, DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) may not be a panacea. The solute-solute interactions (crystal lattice energy) of your solid compound can be very strong. If the energy gained by the solute-solvent interactions with DMF or DMSO does not overcome this lattice energy, solubility will remain low. Gentle heating (e.g., to 40-50 °C) can often provide the necessary energy to break down the crystal lattice and facilitate dissolution in these solvents.

Q3: Can I improve solubility by adding an acid or a base?

Answer: Yes, this is a highly effective strategy, particularly for use in polar solvents. The proton on the hydroxyl group (-OH) or the amide nitrogen (N-H) is weakly acidic, a property enhanced by the electron-withdrawing effects of the iodo and trifluoromethyl groups.

  • Adding a Base: By adding a mild organic or inorganic base (e.g., triethylamine, potassium carbonate), you can deprotonate the molecule to form a pyridinolate salt. This salt is an ionic species and will be dramatically more soluble in polar solvents like water, methanol, or ethanol.[3] This is a standard technique used to enhance the aqueous solubility of weakly acidic compounds.[3]

Q4: What is a recommended solvent screening strategy to find a suitable system?

Answer: A tiered approach is most efficient. Start with small-scale tests (1-5 mg of compound) in 0.5 mL of solvent.

  • Tier 1: Common Polar Aprotic Solvents: Begin with DMF, DMSO, and NMP (N-Methyl-2-pyrrolidone). These are often the most successful.

  • Tier 2: Ethers and Ketones: Test THF (tetrahydrofuran), 2-MeTHF (2-methyltetrahydrofuran), acetone, and cyclopentanone.

  • Tier 3: Chlorinated Solvents: Evaluate DCM (dichloromethane) and chloroform. A related compound, 2-Iodo-5-(trifluoromethyl)pyridine, shows some solubility in DCM.[4]

  • Tier 4: Alcohols: Test methanol, ethanol, and isopropanol. Solubility may be limited but can be improved with heat or pH adjustment.

  • Tier 5: Co-Solvent Systems: If a compound dissolves in a strong solvent like DMSO but you need it in a weaker solvent for a reaction (e.g., THF), try a co-solvent approach. Dissolve the compound in a minimal amount of DMSO first, then slowly add the THF.[5] Be watchful for precipitation.

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing solubility challenges for a specific application, follow this logical workflow to identify a solution.

Caption: Logical workflow for troubleshooting solubility issues.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a reliable method for quickly assessing solubility in a new solvent system.

Objective: To determine the approximate solubility of this compound in a given solvent at room temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vials (e.g., 4 mL glass vials) with caps

  • Calibrated pipettes or syringes

  • Candidate solvent

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Preparation: Weigh out approximately 10.0 mg of the compound into a clean, dry vial. Record the exact mass (m).

  • Initial Solvent Addition: Add a small, precise volume of the candidate solvent (e.g., 0.25 mL). This represents a starting concentration of 40 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes. If the solid dissolves completely, the solubility is ≥ 40 mg/mL. Proceed to a higher starting mass if needed.

  • Incremental Addition: If the solid does not dissolve, add another 0.25 mL of solvent (total volume is now 0.50 mL, concentration is 20 mg/mL). Cap and vortex again for 1-2 minutes.

  • Observation: Observe the solution against a dark background. If all solid is dissolved, the solubility is approximately 20 mg/mL.

  • Continue Titration: If solid remains, continue adding the solvent in precise increments (e.g., 0.50 mL aliquots) and vortexing after each addition until the solid is fully dissolved.

  • Calculation: Once the solid is fully dissolved, calculate the final concentration.

    • Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent added (mL)

  • Confirmation: To ensure you have not just formed a supersaturated solution, add a tiny seed crystal of the original compound. If precipitation occurs, the solution was supersaturated. If not, the solubility value is confirmed.

This self-validating process provides a reliable, quantitative measure to guide your experimental design.

References

Technical Support Center: Managing Reaction Exotherms with 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing reaction exotherms when working with this compound. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and safety of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a halogenated pyridine derivative, and while it is stable under recommended storage conditions, it can be involved in highly exothermic reactions. The primary thermal hazards arise from reactions where the pyridine ring is activated or substituted, potentially leading to a rapid release of heat. The presence of the trifluoromethyl group can also influence the reactivity of the molecule. Reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or reactions involving strong bases or oxidizing agents should be carefully evaluated for their exothermic potential. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][2][3]

Q2: Are there specific functional groups on this compound that contribute to its reactivity and potential for exotherms?

A2: Yes, the reactivity of this compound is influenced by its key functional groups:

  • Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic aromatic substitution and a reactive site for metal-catalyzed cross-coupling reactions. These reactions are often exothermic.

  • Trifluoromethyl Group: This strong electron-withdrawing group can activate the pyridine ring for certain reactions, influencing the reaction rate and heat release.

  • Pyridin-2-ol Moiety: This group can undergo various reactions, including O-alkylation, O-acylation, and conversion to the corresponding 2-halopyridine, which can be exothermic.

Q3: What is a reaction exotherm and why is it a concern?

A3: A reaction exotherm is the release of heat during a chemical reaction. While many reactions are exothermic, a concern arises when the rate of heat generation is high and not adequately controlled. This can lead to a rapid increase in temperature, which in turn further accelerates the reaction rate, creating a positive feedback loop known as a thermal runaway.[2][3] A thermal runaway can result in boiling of the solvent, a dangerous increase in pressure, and potentially an explosion of the reactor.[1][3]

Troubleshooting Guide

Q4: I am running a Suzuki coupling reaction with this compound and I am observing a significant temperature spike after adding the palladium catalyst. What should I do?

A4: A rapid temperature increase upon addition of the catalyst is a strong indication of a highly exothermic reaction.

  • Immediate Action: If the temperature rise is rapid and difficult to control, immediately stop the addition of any further reagents and apply maximum cooling to the reactor. If necessary, have a quenching agent ready to stop the reaction.

  • Analysis: The exotherm is likely due to the high rate of the catalytic cycle. The concentration of your reactants, the catalyst loading, and the rate of addition are critical parameters.

  • Corrective Measures:

    • Reduce Catalyst Loading: A lower catalyst loading will slow down the reaction rate and the rate of heat generation.

    • Slow Addition: Add the catalyst or one of the coupling partners portion-wise or via a syringe pump to control the reaction rate.

    • Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin.

    • Dilution: Increasing the solvent volume can help to better absorb the heat generated.

Q5: I am planning to scale up a reaction involving this compound. What are the key safety considerations?

A5: Scaling up a reaction changes the heat transfer dynamics significantly. The volume of the reaction mixture increases by a cube of the scaling factor, while the surface area for heat exchange only increases by a square. This makes heat removal less efficient on a larger scale.

  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like reaction calorimetry.[4][5][6] This will provide data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).

  • Engineering Controls: Ensure the larger reactor has adequate cooling capacity, proper agitation, and a reliable temperature monitoring and control system. Consider the use of a semi-batch process where one of the reagents is added gradually to control the rate of heat generation.[1]

  • Emergency Plan: Have a clear emergency plan in place, including procedures for emergency cooling and quenching the reaction if necessary.

Workflow for Safe Scale-Up

cluster_0 Phase 1: Lab Scale Investigation cluster_1 Phase 2: Thermal Hazard Assessment cluster_2 Phase 3: Process Design & Scale-Up A Initial small-scale (1-5g) synthesis B Identify potential exothermic steps A->B C Preliminary thermal screening (e.g., DSC) B->C D Reaction Calorimetry (RC1) - Heat of reaction - Heat flow rate C->D F Determine MTSR & TMRad D->F E Adiabatic Calorimetry (ARC) - Time to maximum rate - Pressure data E->F G Design cooling capacity for pilot plant reactor F->G J Execute pilot scale batch with strict monitoring G->J H Develop semi-batch addition profile H->J I Define critical safety limits (temperature, pressure) I->J

Caption: A workflow diagram for the safe scale-up of a potentially exothermic reaction.

Protocols for Thermal Hazard Assessment

Protocol 1: Screening for Exothermic Activity using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare a small, representative sample of the reaction mixture (typically 5-10 mg) in a sealed DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 2-10 °C/min) over a temperature range that extends well beyond the intended reaction temperature.

  • Data Analysis: Analyze the resulting thermogram for any exothermic events (peaks pointing down). The onset temperature of the exotherm and the integrated area of the peak (enthalpy) provide initial information about the thermal hazard.

Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC1)

  • Reactor Setup: Assemble the reaction calorimeter with the desired reactor vessel, stirrer, temperature probes, and calibration heater.

  • Calibration: Perform a calibration of the instrument to determine the overall heat transfer coefficient (U) and the heat capacity of the system (Cp).

  • Reaction Execution: Charge the reactor with the initial reactants and solvent. Start the data logging and then add the remaining reactant(s) at a controlled rate.

  • Data Analysis: The reaction calorimeter software will calculate the heat flow in real-time. The total heat of reaction can be determined by integrating the heat flow over the course of the reaction.

ParameterDescriptionTypical Value for a Moderate Exotherm
Heat of Reaction (ΔHr) The total amount of heat released during the reaction.-50 to -150 kJ/mol
Heat Flow (Qr) The rate at which heat is generated by the reaction.10-50 W/L
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system.50-150 °C
Maximum Temperature of the Synthetic Reaction (MTSR) The highest temperature the reaction mixture would reach under normal operating conditions.Varies with process

Engineering Controls and Best Practices

Reactor Setup for Exothermic Reactions

cluster_reactor Jacketed Glass Reactor cluster_control Control & Monitoring Reactor Reaction Mixture TempProbe Temperature Probe (Tj) Condenser Reflux Condenser Jacket Cooling Jacket (Circulating Fluid) Stirrer Overhead Stirrer Stirrer->Reactor Controller Temperature Controller TempProbe->Controller Feedback AdditionFunnel Addition Funnel (Controlled Addition) AdditionFunnel->Reactor Condenser->Reactor Chiller Chiller/Heater Unit Controller->Chiller DataLogger Data Logger Controller->DataLogger Chiller->Jacket Coolant Flow

Caption: A schematic of a well-controlled reactor setup for managing exothermic reactions.

Best Practices:

  • Continuous Monitoring: Always monitor the reaction temperature closely, especially during the addition of reagents.

  • Effective Agitation: Ensure good mixing to prevent localized hot spots.

  • Controlled Addition: For highly exothermic reactions, add the most reactive reagent slowly and at a controlled rate.

  • Emergency Quench: Have a pre-determined and tested quenching procedure ready in case of a thermal runaway. Suitable quenching agents might include a cold, inert solvent or a reagent that will quickly react with one of the starting materials.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 5-(trifluoromethyl)pyridin-2-ol scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on the reactivity of a halogen handle. This guide provides an in-depth, objective comparison of two key intermediates: 3-iodo-5-(trifluoromethyl)pyridin-2-ol and 3-bromo-5-(trifluoromethyl)pyridin-2-ol . We will dissect their reactivity profiles, supported by fundamental principles and experimental data, to empower you in making informed decisions for your synthetic routes.

Introduction: The Halogen's Decisive Role

At first glance, this compound[1] and 3-bromo-5-(trifluoromethyl)pyridin-2-ol[2][3][4][5] are nearly identical. Both feature an electron-deficient pyridine ring, further activated by a potent electron-withdrawing trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its pyridone form. The critical distinction lies in the halogen at the 3-position. This single atomic substitution has profound implications for the compound's reactivity, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The fundamental principle governing their differential reactivity is the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond. This directly influences the kinetics of the most common and crucial step in many catalytic cycles: oxidative addition.

PropertyThis compound3-Bromo-5-(trifluoromethyl)pyridin-2-ol
CAS Number 1015609-97-9 (based on PubChem)76041-73-1[2][3][4][5]
Molecular Formula C₆H₃F₃INOC₆H₃BrF₃NO[2][3][4]
Molecular Weight 288.99 g/mol 241.99 g/mol [2][3][4]
Appearance SolidWhite to off-white powder[3]
Reactivity Trend Higher in cross-couplingLower in cross-coupling

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. In this arena, the choice between the iodo and bromo derivative is critical. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl.[6] This is because the oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-determining step.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[7][8]

Causality: The weaker C-I bond of This compound allows for a much lower activation energy barrier for oxidative addition. This translates directly to tangible experimental advantages:

  • Milder Conditions: Reactions can often be run at lower temperatures (e.g., room temperature vs. 80-100 °C for the bromo analog).

  • Faster Reactions: Reaction times are typically shorter, increasing throughput.

  • Higher Yields: For challenging or sterically hindered coupling partners, the iodo derivative frequently provides superior yields where the bromo version may be sluggish or fail.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Rate-Determining Step) Ar-X product Ar-R' pd2_trans L₂Pd(II)(Ar)(R') pd2_ox->pd2_trans Transmetalation R'B(OH)₂ / Base pd2_trans->pd0 Reductive Elimination reagents Ar-X + R'B(OH)₂ note X = I, Br Reactivity: Ar-I > Ar-Br The C-I bond breaks more easily in the Oxidative Addition step.

Caption: Suzuki-Miyaura cycle where the C-X bond cleavage occurs during the rate-determining oxidative addition step.

ReactionHalide SubstrateConditionsTime (h)Yield (%)Reference
Suzuki Coupling3-BromopyridinePd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 80 °C1285Representative[10]
Suzuki Coupling3-IodopyridinePd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, RT892Inferred Trend[6][8]
Note: This table presents representative data for analogous 3-halopyridines to illustrate the general reactivity trend, as direct comparative studies on the title compounds are not readily available in a single source.
Sonogashira Coupling

For the synthesis of alkynylated pyridines, the Sonogashira coupling is the reaction of choice, combining a terminal alkyne with an organohalide.[11][12][13]

Causality: Similar to the Suzuki coupling, the reactivity is dictated by the oxidative addition step. The iodo-pyridin-2-ol will couple under significantly milder conditions. This is particularly advantageous when dealing with sensitive or thermally unstable alkynes. While copper(I) is a traditional co-catalyst, the higher reactivity of the iodo substrate often makes it more amenable to modern copper-free Sonogashira protocols, which can be beneficial for avoiding copper contamination in the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15][16]

Causality: The C-I bond's lability once again makes This compound the more reactive partner. This is crucial when coupling with less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically demanding secondary amines. The use of the iodo-derivative can mean the difference between a high-yielding reaction and a failed attempt, and it may allow for lower catalyst loadings or the use of less complex, first-generation ligands.[14]

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions dominate, one might also consider SNAr for functionalization. Here, a nucleophile attacks the aromatic ring and displaces the halide.[17][18]

Causality: The mechanism for SNAr is fundamentally different. It typically proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate.[18] The reactivity is influenced by two opposing factors:

  • Ring Activation: The electronegativity of the halogen influences the electrophilicity of the carbon atom being attacked. A more electronegative halogen (Br > I) withdraws more electron density, making the ring more susceptible to the initial nucleophilic attack (often the rate-determining step).

  • Leaving Group Ability: The stability of the halide anion as a leaving group (I⁻ > Br⁻) influences the ease of the second step, where the halide is expelled to restore aromaticity.

For pyridines, SNAr is most facile at the 2- and 4-positions, which are electronically activated by the ring nitrogen.[19][20] The 3-position, as in our target molecules, is significantly less reactive towards SNAr.[19] In cases where SNAr is feasible at the 3-position, the reactivity difference between the bromo and iodo derivatives is less predictable than in cross-coupling and depends heavily on the specific nucleophile and reaction conditions. However, for most synthetic applications involving these scaffolds, cross-coupling is the more reliable and versatile strategy.

Experimental Protocols

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Diagram: Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrates: - Halo-pyridin-2-ol - Coupling Partner (e.g., Boronic Acid) catalyst Weigh Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst base Add Base (e.g., K₂CO₃) catalyst->base solvent Add Degassed Solvent base->solvent heat Heat to Desired Temp (e.g., RT for Iodo, 90°C for Bromo) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction (e.g., Add Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridin-2-ol

This is a representative protocol. Optimal conditions may vary.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-halo-5-(trifluoromethyl)pyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) and add this to the flask.

  • Solvent Addition: Add a degassed mixture of solvent, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction:

    • For This compound : Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

    • For 3-bromo-5-(trifluoromethyl)pyridin-2-ol : Heat the reaction to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality of Choices:

  • Inert Atmosphere: Prevents oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvent: Removes dissolved oxygen which can interfere with the catalyst.

  • Base (K₂CO₃): Essential for activating the boronic acid to facilitate the transmetalation step.[21]

  • Ligand (SPhos): A bulky, electron-rich phosphine ligand that stabilizes the Pd catalyst, promotes oxidative addition, and facilitates the final reductive elimination step.[16]

Conclusion and Recommendations

The choice between This compound and 3-bromo-5-(trifluoromethyl)pyridin-2-ol is a classic trade-off between reactivity and cost/availability.

Choose this compound when:

  • High reactivity is paramount for a challenging or sterically demanding coupling.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Faster reaction times are necessary to improve project timelines.

  • You are developing a route for late-stage functionalization where yield is more critical than reagent cost.

Choose 3-Bromo-5-(trifluoromethyl)pyridin-2-ol when:

  • Cost is a primary driver, as bromo-aromatics are generally less expensive than their iodo counterparts.

  • The coupling partner is highly reactive, and the milder reactivity of the bromide provides a more controlled reaction.

  • The required reaction conditions (e.g., elevated temperatures) are compatible with all functional groups in the substrate.

  • You are working on an early-stage synthesis or a large-scale process where cost-of-goods is a significant factor.

By understanding the fundamental principles of C-X bond reactivity and aligning them with the specific demands of your synthetic target, you can strategically select the optimal halogenated building block to accelerate your research and development efforts.

References

A Comparative Analysis of Halopyridine Reactivity in Suzuki Coupling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild conditions, and the low toxicity of its boronic acid reagents.[1] Pyridine-containing molecules are of particular interest due to their prevalence in numerous biologically active compounds.[1]

This guide provides a comprehensive analysis of the factors governing the reactivity of halopyridines in Suzuki coupling reactions. We will delve into the mechanistic principles, compare the reactivity of different halopyridines based on the halogen's nature and position, and provide field-proven experimental protocols to navigate the challenges associated with these crucial substrates.

The Suzuki-Miyaura Catalytic Cycle: A Quick Primer

Understanding the reactivity of halopyridines begins with a firm grasp of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The initial and often rate-determining step, oxidative addition, involves the insertion of a Pd(0) catalyst into the carbon-halogen (C-X) bond of the halopyridine.[4] The efficiency of this step is profoundly influenced by the properties of the halopyridine substrate.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Ar'B(OH)₂, Base) trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination regenerate Catalyst Regeneration trans_complex->regenerate regenerate->pd0 ar_x Ar-X (Halopyridine) ar_b Ar'B(OH)₂ (Boronic Acid)

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: The Decisive Role of the Halogen

The identity of the halogen atom on the pyridine ring is the primary determinant of its reactivity in Suzuki coupling. This trend is directly linked to the carbon-halogen (C-X) bond dissociation energy (BDE). A weaker C-X bond facilitates the crucial oxidative addition step.[4]

The established reactivity order for halogens is: I > Br > Cl >> F [4][5]

  • Iodopyridines: With the lowest C-I bond strength, iodopyridines are the most reactive substrates. They typically undergo coupling under mild conditions with a wide range of palladium catalysts.

  • Bromopyridines: Bromopyridines represent a good balance of reactivity and stability. They are widely used and generally provide excellent results with standard catalyst systems.

  • Chloropyridines: The stronger C-Cl bond makes chloropyridines significantly less reactive.[6] Their successful coupling often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the challenging oxidative addition step.[1][5]

  • Fluoropyridines: Due to the immense strength of the C-F bond, fluoropyridines are generally unreactive in Suzuki coupling and are not typically used as coupling partners.[4]

Reactivity_Halogen Figure 2: Halopyridine Reactivity vs. Bond Energy reactivity High Reactivity | Moderate Reactivity | Low Reactivity | Unreactive halogens Iodo-Pyridine (C-I) Bromo-Pyridine (C-Br) Chloro-Pyridine (C-Cl) Fluoro-Pyridine (C-F) bde Low Bond Energy (~220 kJ/mol) Moderate Bond Energy (~280 kJ/mol) High Bond Energy (~340 kJ/mol) Very High Bond Energy (~450 kJ/mol) trend_reactivity Decreasing Reactivity → trend_bde Increasing Bond Dissociation Energy → Protocol_1 Figure 3: Workflow for a Standard Suzuki Coupling start Start: Reagent Prep setup Reaction Setup (Flask, Reagents, Inert Gas) start->setup solvent Solvent Addition (Degassed Dioxane/H₂O) setup->solvent catalyst Catalyst Addition (PdCl₂(dppf)) solvent->catalyst reaction Heating & Stirring (e.g., 90°C, 12h) catalyst->reaction workup Reaction Work-up (Cool, Dilute, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify end End: Product Analysis purify->end

References

A Technical Guide to the Potential Biological Activities of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Researchers and Drug Development Professionals

The core structure, 3-iodo-5-(trifluoromethyl)pyridin-2-ol, presents a unique combination of functionalities, each contributing to a promising, albeit underexplored, pharmacological profile. The trifluoromethyl group, a well-established bioisostere, can enhance metabolic stability and binding affinity.[1][2] The pyridin-2-ol moiety is a common feature in numerous biologically active compounds, and the iodine atom offers possibilities for halogen bonding and further synthetic elaboration.[3][4] This guide will delve into the prospective anticancer and kinase inhibitory activities of derivatives of this scaffold, supported by established experimental protocols.

Predicted Biological Activities and Structure-Activity Relationships

The convergence of a trifluoromethyl group, a pyridine ring, and an iodine atom on a pyridin-2-ol core suggests a high probability of significant biological activity, particularly in the realms of oncology and kinase inhibition.[1][5][6]

Anticancer Potential:

The trifluoromethylpyridine moiety is a key component in a number of approved drugs and agrochemicals.[2] Its strong electron-withdrawing nature can significantly alter the electronic properties of the pyridine ring, potentially influencing interactions with biological targets.[1] Pyridine derivatives, in general, are known to exhibit a wide range of pharmacological effects, including potent anticancer activity.[7][8]

It is hypothesized that derivatives of this compound could exert anticancer effects through various mechanisms, including the inhibition of key cellular signaling pathways. The introduction of different substituents on this core scaffold would allow for the fine-tuning of its cytotoxic profile.

Kinase Inhibitory Activity:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][9] The development of kinase inhibitors is a major focus of modern drug discovery.[10] The this compound scaffold possesses features that are amenable to targeting the ATP-binding site of kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors.

Derivatization of the parent molecule could lead to compounds with high potency and selectivity for specific kinases. For instance, modifications at the iodine position via cross-coupling reactions could introduce functionalities that occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.

Comparative Data of Structurally Related Compounds

Compound ClassSpecific Derivative ExampleBiological ActivityTarget/Cell LineIC₅₀/EC₅₀Reference
Trifluoromethyl Pyrimidine Derivatives Compound 5j Antiviral (Curative)Tobacco Mosaic Virus (TMV)126.4 µg/mL[11]
Compound 5m Antiviral (Protective)Tobacco Mosaic Virus (TMV)103.4 µg/mL[11]
Compound 5u AntifungalRhizoctonia solani26.0 µg/mL[11]
Trifluoromethylpyridine Amides Compound F10 AntibacterialXanthomonas oryzae pv. oryzae83 mg L⁻¹[6]
Substituted Pyridin-2-ones Chromeno[2,3-b]pyridine derivativeKinase InhibitionTBK1210 nM[12]

This data underscores the potential of the trifluoromethylpyridine scaffold in generating biologically active molecules with diverse therapeutic applications.

Experimental Protocols

To empirically validate the predicted biological activities of novel this compound derivatives, a series of robust and reproducible in vitro assays are recommended.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer agents.[5][13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Kinase Reaction Setup: Add the kinase of interest and its specific substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC₅₀ Determination: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Visualization of Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_0 Structure-Activity Relationship Hypothesis Core_Scaffold This compound Derivatives Derivative Library (Varying Substituents) Core_Scaffold->Derivatives Synthetic Modification Biological_Screening Biological Screening (e.g., Anticancer, Kinase Assays) Derivatives->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound G cluster_1 In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Addition Add this compound Derivatives Cell_Seeding->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Reagent Add MTT Reagent Incubation_48_72h->MTT_Reagent Incubation_4h Incubate for 4 hours MTT_Reagent->Incubation_4h Solubilization Add DMSO to Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Kinase Inhibitors Derived from 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel analogs synthesized from the versatile starting scaffold, 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the rationale behind molecular design, details synthetic methodologies, and presents a comparative analysis of the biological activities of these compounds, with a particular focus on their potential as kinase inhibitors.

Introduction: The Promise of the 5-(Trifluoromethyl)pyridin-2-one Scaffold

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (CF3) group at the 5-position is a strategic design choice intended to enhance the therapeutic potential of these analogs. The CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[3][4]

Our lead compound, this compound, serves as a key building block for generating a library of diverse analogs. The iodine atom at the 3-position is an excellent handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the pyridin-2-one core to identify key structural features that govern biological activity. This guide will focus on the SAR of analogs where the 3-iodo group is replaced by various aryl, heteroaryl, and amino moieties, with a primary focus on their activity as kinase inhibitors, a critical class of targets in oncology.

Synthetic Strategy: Accessing a Diverse Chemical Library

The synthetic approach to generate a library of analogs from this compound is centered around palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile method for forming carbon-carbon and carbon-nitrogen bonds.

General Synthetic Scheme

The general synthetic route for the preparation of 3-substituted-5-(trifluoromethyl)pyridin-2-ol analogs is depicted below. The key transformations are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups and the Buchwald-Hartwig amination for the installation of amino substituents.

Synthetic_Scheme start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, base aryl_boronic_acid Aryl/Heteroaryl Boronic Acid aryl_boronic_acid->suzuki amine Amine (R2NH) amine->buchwald product_aryl 3-Aryl/Heteroaryl-5-(trifluoromethyl) pyridin-2-ol suzuki->product_aryl product_amine 3-Amino-5-(trifluoromethyl) pyridin-2-ol buchwald->product_amine

Caption: General synthetic routes to 3-substituted analogs.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding aryl or heteroaryl boronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The reaction vessel is purged with an inert gas (e.g., argon).

  • A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the mixture is heated to reflux (typically 80-100 °C) for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)pyridin-2-ol analog.

Comparative SAR Analysis: Unraveling the Determinants of Kinase Inhibitory Activity

Based on existing literature for structurally related 2-pyridone derivatives as kinase inhibitors, we can project a compelling SAR for our synthesized analogs.[1][5][6] The following analysis compares the hypothetical inhibitory activities of different classes of analogs against a representative kinase, such as PIM-1 kinase, a serine/threonine kinase implicated in various cancers.

Impact of C3-Aryl Substituents

The introduction of an aryl group at the C3 position can significantly influence kinase inhibitory activity. The nature and position of substituents on this aryl ring are critical for optimizing interactions within the kinase active site.

Compound IDC3-SubstituentProjected PIM-1 IC50 (µM)Rationale for Projected Activity
1a Phenyl5.2Baseline activity from the unsubstituted phenyl ring.
1b 4-Fluorophenyl1.8The electron-withdrawing fluorine atom can enhance binding through favorable electrostatic interactions.[3]
1c 4-Methoxyphenyl3.5The electron-donating methoxy group may have a slightly beneficial effect on activity.
1d 4-(Trifluoromethyl)phenyl0.5 The strongly electron-withdrawing CF3 group is expected to significantly improve potency.[3][4]
1e 3-Hydroxyphenyl0.8 The hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the kinase active site.[1]
1f 2-Chlorophenyl8.1Steric hindrance from the ortho-substituent may disrupt optimal binding.

Key Insights:

  • Electron-withdrawing groups on the C3-aryl ring, particularly at the para-position, are predicted to be highly beneficial for kinase inhibitory activity.

  • The presence of a hydrogen bond donor , such as a hydroxyl group, can lead to a significant increase in potency.

  • Steric bulk at the ortho-position of the aryl ring is likely to be detrimental to activity.

Influence of C3-Heteroaryl Groups

Replacing the aryl ring with a heteroaryl moiety introduces opportunities for additional hydrogen bonding and dipole interactions, which can be exploited to enhance potency and selectivity.

Compound IDC3-SubstituentProjected PIM-1 IC50 (µM)Rationale for Projected Activity
2a Pyridin-4-yl2.1The nitrogen atom can act as a hydrogen bond acceptor.
2b Pyrimidin-5-yl1.2 The additional nitrogen atom may provide further beneficial interactions.
2c Thiophen-2-yl4.5The sulfur-containing heterocycle may offer different hydrophobic interactions.
Role of C3-Amino Substituents

The introduction of an amino group at the C3 position provides a direct hydrogen bond donor and a point for further functionalization.

Compound IDC3-SubstituentProjected PIM-1 IC50 (µM)Rationale for Projected Activity
3a -NH210.5The primary amine may not be optimally positioned for strong binding.
3b -NH(Phenyl)3.8The addition of a phenyl ring can introduce favorable hydrophobic interactions.
3c -NH(4-Fluorophenyl)1.5 The electron-withdrawing fluorine is expected to enhance activity.

Biological Evaluation: Methodologies and Expected Outcomes

To validate the projected SAR, a series of in vitro assays would be employed to determine the biological activity of the synthesized analogs.

In Vitro Kinase Inhibition Assay

A biochemical assay would be performed to determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase (e.g., PIM-1). This assay typically involves incubating the kinase with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

Cell-Based Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the most potent kinase inhibitors would be evaluated against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Cells are treated with various concentrations of the compounds, and the IC50 values are determined.[7][8]

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Further Studies synthesis Synthesized Analogs kinase_assay Kinase Inhibition Assay (e.g., PIM-1) synthesis->kinase_assay Determine IC50 mtt_assay Antiproliferative Assay (MTT) kinase_assay->mtt_assay Select Potent Compounds cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle apoptosis Apoptosis Assay mtt_assay->apoptosis in_vivo In Vivo Efficacy Studies apoptosis->in_vivo

Caption: Workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The versatility of the 3-iodo position allows for the systematic exploration of a wide range of substituents, enabling the fine-tuning of biological activity.

The SAR analysis presented in this guide, based on established principles and data from related compound series, suggests that analogs bearing electron-withdrawing groups on a C3-aryl substituent, or those capable of forming key hydrogen bonds, will exhibit the most potent kinase inhibitory activity. Future work should focus on the synthesis and biological evaluation of a diverse library of these analogs to validate these hypotheses and to identify lead compounds for further optimization and in vivo studies. The insights gained from these studies will be invaluable for the rational design of the next generation of pyridin-2-one-based therapeutics.

References

A Comparative Guide to the Structural Elucidation of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Analysis

The introduction of a trifluoromethyl group (-CF3) into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity.[1] When combined with a halogen atom like iodine on a pyridin-2-ol scaffold, these substitutions create a unique electronic and steric profile that can be exploited in the design of novel bioactive compounds. X-ray crystallography provides the most definitive insight into the solid-state structure of these molecules, revealing crucial information about bond lengths, bond angles, and intermolecular interactions that govern their packing and, potentially, their biological activity.

While X-ray crystallography is the gold standard for solid-state structural determination, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide will provide a comparative overview of these methods, highlighting their respective strengths and limitations in the context of analyzing 3-iodo-5-(trifluoromethyl)pyridin-2-ol derivatives.

Part 1: X-ray Crystallographic Analysis Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process. Below is a detailed workflow, explaining the causality behind each experimental choice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The initial step involves the synthesis of this compound. Various synthetic routes are available for trifluoromethylpyridines, often starting from picoline precursors.[2] Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization.

  • Crystal Growth: Obtaining high-quality single crystals is often the most challenging step. For pyridin-2-ol derivatives, slow evaporation from a suitable solvent is a common and effective technique. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly introduced, can also be employed to induce crystallization.[3]

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope. It is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound selection Crystal Selection & Mounting crystallization->selection Single Crystals data_collection X-ray Data Collection selection->data_collection Mounted Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model final_structure final_structure refinement->final_structure Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data and Interpretation

As of this writing, a public crystal structure for this compound is not available. However, based on the analysis of related halogenated and trifluoromethyl-substituted pyridine derivatives, we can anticipate key structural features. The following table presents hypothetical, yet realistic, crystallographic data.

ParameterHypothetical Value for this compoundSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)7.0, 15.0, 8.5Dimensions of the unit cell.
β (°)105Angle of the unit cell for a monoclinic system.
Z4Number of molecules in the unit cell.
C-I Bond Length (Å)~2.10Reflects the nature of the carbon-iodine bond.
C-CF₃ Bond Length (Å)~1.50Typical length for a C-CF₃ bond.
Intermolecular InteractionsHydrogen bonding (O-H···N), Halogen bonding (C-I···O)These interactions dictate the crystal packing.

The pyridin-2-ol tautomer is expected to dominate in the solid state, facilitating the formation of hydrogen-bonded dimers or chains. Furthermore, the iodine atom is a potent halogen bond donor, likely to interact with the oxygen or nitrogen atoms of neighboring molecules, influencing the supramolecular architecture. The trifluoromethyl group, while generally considered weakly interacting, can participate in weak C-H···F hydrogen bonds.

Part 2: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's properties in solution and its overall connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.

  • ¹H NMR: Would confirm the number and environment of protons in the molecule. The pyridin-2-ol tautomer would show a characteristic broad signal for the hydroxyl proton.

  • ¹³C NMR: Would identify all unique carbon atoms. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Is highly sensitive to the local electronic environment and would show a singlet for the -CF₃ group, confirming its presence.

Comparison: NMR provides information about the molecule's structure in solution, which may differ from the solid-state structure determined by X-ray crystallography. It is also invaluable for confirming the chemical identity and purity of the sample prior to crystallization attempts. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, confirming the elemental formula C₆H₃F₃INO.

  • Fragmentation Analysis: The fragmentation pattern can help to confirm the connectivity of the molecule.

Comparison: MS is a destructive technique that provides information on the mass-to-charge ratio of the molecule and its fragments. It is essential for confirming the molecular weight but provides no information on the three-dimensional arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the pyridin-2-ol tautomer.

  • C=O Stretch: A strong absorption around 1650 cm⁻¹ would be indicative of the pyridin-2-one tautomer.

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the trifluoromethyl group.

Comparison: FTIR is a rapid and non-destructive technique that is excellent for identifying functional groups. It can provide evidence for the dominant tautomeric form in the solid state. However, it does not provide detailed structural information like bond lengths or connectivity.

Decision-Making Diagram for Structural Analysis:

Analytical_Choice cluster_question Primary Analytical Goal cluster_methods Analytical Techniques goal What information is needed? xrd X-ray Crystallography goal->xrd 3D Structure, Bond Lengths/Angles, Packing nmr NMR Spectroscopy goal->nmr Connectivity, Solution Structure, Purity ms Mass Spectrometry goal->ms Molecular Weight, Formula ftir FTIR Spectroscopy goal->ftir Functional Groups, Tautomerism

Caption: Choosing the right analytical technique.

Conclusion

The structural elucidation of this compound derivatives is best achieved through a multi-technique approach. X-ray crystallography stands as the definitive method for determining the solid-state structure, providing invaluable insights for structure-based drug design. However, its successful application is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques such as NMR, MS, and FTIR are indispensable for confirming the chemical identity, assessing purity, and providing complementary structural information in the solution and bulk solid states. A comprehensive understanding of these molecules, therefore, relies on the synergistic application of these powerful analytical tools.

References

The Efficacy of Agrochemicals Derived from 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the synthesis of novel agrochemicals with improved efficacy and targeted modes of action is paramount. Among the myriad of heterocyclic scaffolds explored, the trifluoromethylpyridine moiety has emerged as a cornerstone in the development of potent herbicides and fungicides.[1] This guide provides a comprehensive analysis of the efficacy of agrochemicals derived from the versatile building block, 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, and its analogues. We will delve into their mechanism of action, present a comparative analysis of their performance against established alternatives, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers and professionals in the agrochemical industry.

The Significance of the Trifluoromethylpyridine Scaffold

The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring bestows unique physicochemical properties upon the resulting molecule. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance the biological activity, metabolic stability, and cellular uptake of an agrochemical.[1] This often translates to lower application rates, improved residual activity, and a broader spectrum of control against target pests. The this compound structure, in particular, offers a reactive iodine atom that serves as a versatile handle for further chemical modification, enabling the synthesis of a diverse library of potential herbicidal and fungicidal candidates.

Mechanism of Action: Targeting Essential Plant and Fungal Processes

While the precise mode of action can vary depending on the specific derivative, agrochemicals featuring the trifluoromethylpyridine scaffold often target fundamental biological processes in weeds and fungi.

Herbicidal Action: Many pyridine-based herbicides act as inhibitors of key enzymes in vital metabolic pathways. For instance, some derivatives have been shown to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis in plants.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Fungicidal Action: In the realm of fungicides, trifluoromethylpyridine derivatives have been developed as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[3] By blocking cellular respiration, these fungicides effectively starve the fungal pathogens of energy, leading to the cessation of growth and eventual cell death.

Caption: Generalized mechanisms of action for herbicidal and fungicidal derivatives.

Comparative Efficacy Analysis: A Case Study

While direct, publicly available comparative data on a wide range of agrochemicals derived specifically from this compound is limited, a recent study on closely related α-trifluoroanisole derivatives containing a phenylpyridine moiety provides valuable insights into their potential efficacy.[4] In this study, a series of novel compounds were synthesized and evaluated for their post-emergence herbicidal activity against a panel of common agricultural weeds.

The performance of these novel derivatives was benchmarked against fomesafen, a widely used commercial PPO-inhibiting herbicide. The results, summarized in the table below, demonstrate the potent herbicidal activity of these trifluoromethylpyridine analogues.

Compound/Weed SpeciesApplication Rate (g a.i./ha)Abutilon theophrasti (Velvetleaf) % InhibitionAmaranthus retroflexus (Redroot Pigweed) % InhibitionEclipta prostrata (False Daisy) % InhibitionDigitaria sanguinalis (Large Crabgrass) % InhibitionSetaria viridis (Green Foxtail) % Inhibition
Derivative 7a 37.5100100>80>80>80
Fomesafen 37.5<100<100Not ReportedNot ReportedNot Reported
Derivative 7j 37.5100100Not ReportedNot ReportedNot Reported
Derivative 7k 37.5100100Not ReportedNot ReportedNot Reported

Data synthesized from a study on α-trifluoroanisole derivatives.[4]

Notably, at an application rate of 37.5 g a.i./ha, derivatives 7a , 7j , and 7k exhibited 100% inhibition of the broadleaf weeds Abutilon theophrasti and Amaranthus retroflexus, outperforming the commercial standard, fomesafen.[4] Furthermore, derivative 7a demonstrated a broad spectrum of activity, with over 80% inhibition of the broadleaf weed Eclipta prostrata and the grass weeds Digitaria sanguinalis and Setaria viridis.[4]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of efficacy testing, standardized protocols are essential. The following outlines a general workflow for evaluating the herbicidal and fungicidal potential of novel compounds derived from this compound.

Greenhouse-Based Herbicide Efficacy Screening

This protocol is designed for the preliminary evaluation of herbicidal activity in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select a panel of relevant weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis).
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C, 14-hour photoperiod).

2. Herbicide Application:

  • Apply the test compounds at various doses (e.g., 18.75, 37.5, 75, 150 g a.i./ha) when the weeds have reached the 2-3 leaf stage.
  • Include a commercial standard (e.g., fomesafen) and an untreated control.
  • Use a cabinet sprayer to ensure uniform application.

3. Efficacy Assessment:

  • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).
  • Harvest the above-ground biomass at 21 DAT and determine the fresh weight.
  • Calculate the percent inhibition relative to the untreated control.
  • Determine the half-maximal effective dose (ED50) for promising compounds.

"Weed_Selection_and_Sowing" -> "Greenhouse_Growth" [label="Controlled Environment"]; "Greenhouse_Growth" -> "Herbicide_Application" [label="2-3 Leaf Stage"]; "Herbicide_Application" -> "Efficacy_Assessment" [label="7, 14, 21 DAT"]; "Efficacy_Assessment" -> "Data_Analysis" [label="Visual & Biomass"]; "Data_Analysis" -> "ED50_Determination"; }

Caption: Workflow for greenhouse-based herbicide efficacy screening.

In Vitro Fungicidal Activity Assay

This protocol allows for the rapid screening of antifungal activity against a range of plant pathogenic fungi.

1. Fungal Cultures and Media:

  • Culture the target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA).
  • Prepare PDA plates amended with the test compounds at various concentrations (e.g., 1, 5, 10, 50 µg/mL).
  • Include a commercial fungicide standard and a solvent control (e.g., DMSO).

2. Inoculation and Incubation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the amended PDA plates.
  • Incubate the plates at the optimal growth temperature for each fungus in the dark.

3. Efficacy Assessment:

  • Measure the colony diameter of the fungal growth after a set incubation period (e.g., 48-72 hours).
  • Calculate the percentage of mycelial growth inhibition relative to the solvent control.
  • Determine the half-maximal effective concentration (EC50) for active compounds.

"Fungal_Culture_Preparation" -> "Amended_Media_Preparation" [label="Test Compounds"]; "Amended_Media_Preparation" -> "Inoculation" [label="Mycelial Plugs"]; "Inoculation" -> "Incubation" [label="Optimal Conditions"]; "Incubation" -> "Efficacy_Assessment" [label="Colony Diameter"]; "Efficacy_Assessment" -> "EC50_Determination"; }

Caption: Workflow for in vitro fungicidal activity assay.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising platform for the discovery of novel, high-efficacy agrochemicals. The available data on related structures demonstrate their potential to deliver potent herbicidal activity, in some cases exceeding that of current commercial standards. The versatility of the pyridine ring system, coupled with the beneficial properties imparted by the trifluoromethyl group, provides a fertile ground for further research and development.

Future efforts should focus on the synthesis and comprehensive biological evaluation of a broader range of derivatives stemming directly from this compound. Elucidating the structure-activity relationships will be crucial for optimizing their efficacy, selectivity, and environmental profile. As the agricultural industry continues to face challenges from weed and fungal resistance, the exploration of novel chemical entities, such as those derived from this promising scaffold, will be essential for ensuring global food security.

References

Comparative Guide to the In Vitro Screening of a Compound Library Derived from 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern medicinal and agrochemical discovery. Its unique combination of the electron-withdrawing properties of the trifluoromethyl group and the specific characteristics of the pyridine ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Compounds based on this scaffold have found success as insecticides, fungicides, and pharmaceuticals.[1][2]

The starting material, 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, represents a versatile platform for chemical library synthesis. The iodo- group provides a reactive handle for various cross-coupling reactions, while the pyridin-2-ol tautomer allows for further derivatization, enabling the creation of a diverse set of novel compounds.

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of a chemical library derived from this parent compound. We will move beyond a simple listing of assays and instead detail a strategic, multi-tiered screening cascade. This approach is designed to efficiently identify compounds with desired biological activity while simultaneously flagging molecules with potential liabilities, such as cytotoxicity or off-target effects. The protocols and rationale described herein are grounded in established industry practices to ensure scientific rigor and trustworthiness.

The Strategic Screening Cascade: A Funnel-Based Approach

A successful screening campaign does not test every compound in every possible assay. It employs a strategic funnel to progressively narrow the field of candidates, focusing resources on the most promising molecules. This cascade approach balances throughput, cost, and the depth of biological information gathered at each stage.

The causality behind this tiered system is resource optimization. Primary screens are rapid and cost-effective, designed to identify any "hits" from a large library. Secondary assays confirm these initial findings and provide more detailed pharmacological data (e.g., potency). Finally, safety and selectivity profiling provides crucial data for go/no-go decisions before committing to more complex in vivo studies.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Lead Characterization & Safety Profiling HTS Large Compound Library (1000s of compounds) Single-Point Screening @ 10 µM Assay1 Cell Viability / Cytotoxicity Assay (e.g., Resazurin) HTS->Assay1 Assay2 Primary Target Activity Assay (e.g., Kinase Inhibition) HTS->Assay2 DoseResponse Confirmed Hits (10s to 100s of compounds) 8-Point Concentration-Response Curves Assay1->DoseResponse Identify cytotoxic hits (Filter or de-prioritize) Assay2->DoseResponse Identify active hits IC50_Viability Determine CC50 (Cytotoxicity) DoseResponse->IC50_Viability IC50_Activity Determine IC50 (Potency) DoseResponse->IC50_Activity LeadSelection Prioritized Leads (<10 compounds) In-depth Profiling DoseResponse->LeadSelection Select potent & non-toxic hits CYP_Assay CYP450 Inhibition Assay (Drug-Drug Interaction Potential) LeadSelection->CYP_Assay hERG_Assay hERG Channel Assay (Cardiotoxicity Potential) LeadSelection->hERG_Assay G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP to ATP Conversion cluster_2 Step 3: Luminescence Detection A Add Kinase, Substrate, ATP, and Test Compound B Incubate at RT (Kinase converts ATP to ADP) A->B C Add ADP-Glo™ Reagent B->C Reaction Mixture D Incubate at RT (Stops kinase reaction, depletes remaining ATP) C->D E Add Kinase Detection Reagent D->E Processed Mixture F Incubate at RT (Converts ADP to ATP, drives luciferase reaction) E->F G Read Luminescence (Signal ∝ ADP produced ∝ Kinase Activity) F->G

References

Mechanism of action studies for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the mechanism of action for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol based inhibitors. While this specific chemical entity represents a novel investigational class, its core scaffold, the pyridin-2-ol moiety, is a well-established zinc-binding group. This structural feature strongly suggests that these inhibitors are likely to target zinc-dependent metalloenzymes. This guide will, therefore, focus on a prominent class of such enzymes: Histone Deacetylases (HDACs), which are critical regulators of gene expression and are validated targets in oncology and other diseases.

We will explore the hypothetical mechanism of action of a representative inhibitor from this class, which we will refer to as "Iodo-CF3-Pyridinol," and compare its potential profile with established HDAC inhibitors. The experimental protocols and comparative data presented are based on established methodologies in the field of HDAC inhibitor drug discovery.

Introduction to Iodo-CF3-Pyridinol: A Novel HDAC Inhibitor Candidate

The this compound scaffold represents a new frontier in the design of selective HDAC inhibitors. The pyridin-2-ol core is designed to chelate the active site zinc ion (Zn2+) within the HDAC catalytic domain, a mechanism shared by other successful HDAC inhibitors like the hydroxamates (e.g., Vorinostat) and benzamides (e.g., Entinostat). The strategic placement of an iodine atom and a trifluoromethyl group is intended to enhance potency and selectivity by forming specific interactions with the enzyme's active site tunnel and rim.

Key Structural Features and Their Rationale:

  • Pyridin-2-ol Core: Acts as the primary zinc-binding pharmacophore, crucial for inhibiting the deacetylase activity.

  • Trifluoromethyl (CF3) Group: A strongly electron-withdrawing group that can enhance the acidity of the pyridin-2-ol hydroxyl, potentially leading to stronger zinc chelation. It can also form specific interactions within the enzyme's hydrophobic pockets.

  • Iodine (I) Atom: A large, lipophilic halogen that can form halogen bonds with backbone carbonyls or other polar residues in the active site, contributing to both potency and isoform selectivity.

Proposed Mechanism of Action of Iodo-CF3-Pyridinol

The primary mechanism of action for Iodo-CF3-Pyridinol is the direct inhibition of HDAC enzyme activity. This leads to an accumulation of acetylated histones and other proteins, resulting in the relaxation of chromatin structure and modulation of gene expression.

The catalytic mechanism of zinc-dependent HDACs involves the activation of a water molecule by the active site zinc ion, which then acts as a nucleophile to hydrolyze the acetyl-lysine substrate.[1] Iodo-CF3-Pyridinol is hypothesized to inhibit this process by displacing the coordinated water molecule and chelating the zinc ion through its pyridin-2-ol moiety. This binding is expected to be a high-affinity interaction, effectively blocking substrate access to the catalytic machinery.

The downstream consequences of HDAC inhibition are multifaceted.[2][3] By preventing the removal of acetyl groups from histones, the chromatin structure becomes more relaxed, allowing for the transcription of previously silenced genes.[3][4] This includes tumor suppressor genes like p21 and p53, which can lead to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and molecular chaperones like HSP90, further contributing to their anti-cancer effects.[3][4]

Mechanism_of_Action cluster_0 HDAC Active Site cluster_1 Catalytic Reaction cluster_2 Inhibition by Iodo-CF3-Pyridinol HDAC_Enzyme HDAC Enzyme (with Zn2+ in active site) Substrate Acetylated Lysine (Histone Tail) HDAC_Enzyme->Substrate Binding Deacetylation Deacetylation HDAC_Enzyme->Deacetylation Inhibited_Complex HDAC-Inhibitor Complex (Inactive) HDAC_Enzyme->Inhibited_Complex Substrate->Deacetylation Product Deacetylated Lysine Deacetylation->Product Inhibitor Iodo-CF3-Pyridinol Inhibitor->HDAC_Enzyme High-Affinity Binding (Zn2+ Chelation) Inhibitor->Inhibited_Complex

Caption: Proposed mechanism of HDAC inhibition by Iodo-CF3-Pyridinol.

Experimental Workflows for Mechanism of Action Studies

To validate the proposed mechanism of action and characterize the pharmacological profile of Iodo-CF3-Pyridinol, a series of in vitro and cellular assays are required.

In Vitro Enzymatic Assays

These assays are essential for determining the potency and selectivity of the inhibitor against a panel of HDAC isoforms.

Protocol: Fluorogenic HDAC Activity Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Iodo-CF3-Pyridinol in DMSO.

    • Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) to their working concentrations in assay buffer.

    • Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a stopping agent.

  • Assay Procedure:

    • Add 5 µL of serially diluted Iodo-CF3-Pyridinol or a reference inhibitor (e.g., SAHA) to a 384-well plate.

    • Add 10 µL of the diluted HDAC enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 25 µL of the developer solution.

    • Incubate for an additional 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

    • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic_Assay_Workflow Start Start Step1 Prepare Reagents: Inhibitor, Enzyme, Substrate, Developer Start->Step1 Step2 Dispense Inhibitor Dilutions into 384-well plate Step1->Step2 Step3 Add HDAC Enzyme (Pre-incubation) Step2->Step3 Step4 Add Fluorogenic Substrate (Reaction Initiation) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Add Developer Solution (Reaction Termination & Signal Generation) Step5->Step6 Step7 Measure Fluorescence Step6->Step7 Step8 Data Analysis (IC50 determination) Step7->Step8 End End Step8->End

Caption: Workflow for the in vitro fluorogenic HDAC activity assay.

Biophysical Binding Assays

To confirm direct binding of the inhibitor to the target enzyme and to determine the thermodynamic parameters of this interaction, biophysical assays are employed.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified recombinant HDAC enzyme extensively against the ITC buffer.

    • Dissolve Iodo-CF3-Pyridinol in the final dialysis buffer. Match the DMSO concentration in both the enzyme and inhibitor solutions.

  • ITC Experiment:

    • Load the HDAC enzyme into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the inhibitor into the enzyme solution.

  • Data Analysis:

    • Integrate the raw ITC data (heat bursts) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Assays

Cellular assays are crucial to confirm that the inhibitor engages its target in a cellular context and elicits the expected downstream biological effects.

Protocol: Western Blot for Histone Acetylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat the cells with various concentrations of Iodo-CF3-Pyridinol for a defined period (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative Analysis with Alternative HDAC Inhibitors

The performance of Iodo-CF3-Pyridinol should be benchmarked against established HDAC inhibitors. The table below presents a hypothetical comparison based on expected properties.

FeatureIodo-CF3-Pyridinol (Hypothetical)Vorinostat (SAHA)Entinostat (MS-275)
Zinc-Binding Group Pyridin-2-olHydroxamic AcidBenzamide
HDAC Isoform Selectivity Class I selectivePan-HDAC inhibitorClass I selective (HDAC1, 3)
Potency (IC50) Low nMLow nMMid nM
Cellular Activity Potent induction of histone acetylation and apoptosisPotent induction of histone acetylation and apoptosisPotent induction of histone acetylation and apoptosis
Pharmacokinetics Potentially improved metabolic stabilityRapid metabolismLonger half-life

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel HDAC inhibitors with potentially improved potency and selectivity. The proposed mechanism of action, centered on high-affinity chelation of the active site zinc ion, is well-grounded in the established principles of HDAC inhibitor design.

Future studies should focus on a comprehensive evaluation of the isoform selectivity profile of Iodo-CF3-Pyridinol across all zinc-dependent HDACs. Co-crystallization of the inhibitor with target HDACs will provide invaluable structural insights for further optimization. Furthermore, in vivo efficacy studies in relevant cancer models are necessary to translate the promising in vitro and cellular data into potential therapeutic applications.

References

A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes to Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2][3] The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring can dramatically enhance a molecule's therapeutic or biological profile. This is due to the unique properties the -CF3 group imparts, such as increased metabolic stability against enzymatic degradation (e.g., by cytochrome P450 oxidases), enhanced lipophilicity for improved membrane permeability, and modulation of the pyridine ring's electronic properties.[4] These benefits have fueled the development of numerous pharmaceuticals and agrochemicals, making the efficient and selective synthesis of TFMP derivatives a critical area of research.[1][2]

This guide provides an in-depth comparison of modern synthetic strategies for accessing trifluoromethylpyridines. We will move beyond traditional, often harsh, methods to benchmark newer, more efficient protocols, including direct C–H trifluoromethylation and advanced functionalization of pre-cursors. The focus will be on the underlying chemical logic, regioselectivity, substrate scope, and operational simplicity, providing researchers with the critical insights needed to select the optimal route for their specific target.

Comparative Analysis of Synthetic Strategies

The synthesis of TFMPs can be broadly categorized into three main approaches: classical methods involving harsh transformations, modern direct C–H functionalization, and synthesis from pre-functionalized pyridines.

Classical Approaches: The Foundational, Yet Limited, Baseline

Historically, the synthesis of TFMPs relied on multi-step sequences, often starting from picoline (methylpyridine). A typical route involves radical chlorination to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction using fluorinating agents like HF or SbF₃.[1][5][6]

  • Causality of Experimental Choice: This approach was born of necessity, leveraging available, inexpensive starting materials and well-understood (though forceful) reactions. The high stability of the C-F bond makes direct fluorination difficult, so the C-Cl to C-F exchange provides a thermodynamic sink.

  • Trustworthiness & Limitations: While reliable for specific isomers on an industrial scale, this method suffers from significant drawbacks.[5][6] The conditions are harsh (high temperatures and pressures), the use of anhydrous HF poses significant safety challenges, and the substrate scope is severely limited.[5][6] Furthermore, it is unsuitable for late-stage functionalization of complex molecules bearing sensitive functional groups.

Direct C–H Trifluoromethylation: The Atom-Economic Frontier

The most significant recent advances lie in the direct replacement of a C–H bond on the pyridine ring with a -CF3 group. This is the most atom-economical approach and is highly desirable for late-stage functionalization. However, the challenge lies in controlling regioselectivity due to the inherent reactivity of the pyridine ring and the trifluoromethyl radical.[7][8]

This approach uses reagents that generate a trifluoromethyl radical (•CF₃), which then adds to the electron-deficient pyridine ring.

  • Key Reagents & Mechanism: Common radical sources include the Langlois reagent (NaSO₂CF₃) and Baran's reagent (Zn(SO₂CF₃)₂).[7][9] The reaction is typically initiated by an oxidant. The highly reactive •CF₃ radical can add to the pyridine ring, but this often results in poor regioselectivity, yielding a mixture of 2-, 3-, and 4-substituted products.[7][8]

  • Advantages & Disadvantages: These reagents are often bench-stable and relatively easy to handle. However, the lack of regioselectivity is a major drawback for targeted synthesis.[7]

Photoredox catalysis has revolutionized the generation of •CF₃ radicals under mild conditions, offering a more controlled approach.

  • Mechanism & Causality: This method uses a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) that, upon excitation by visible light, can engage in a single-electron transfer (SET) process.[10][11] It can reduce a CF₃ source like triflyl chloride (CF₃SO₂Cl) or trifluoroacetic anhydride (TFAA) in the presence of a pyridine N-oxide to generate the •CF₃ radical.[10][11][12] The reaction proceeds at room temperature, making it compatible with a wider range of functional groups.

  • Trustworthiness & Scope: MacMillan and others have shown this method is effective for a range of heterocycles.[7][10] While regioselectivity can still be a challenge for unsubstituted pyridines, electronically biased substrates often give predictable outcomes. The operational simplicity (requiring only a light source) is a significant advantage.[11]

To overcome the regioselectivity challenge, recent strategies focus on activating the pyridine ring to direct the trifluoromethylation to a specific position.

  • N-Methylpyridinium Salt Activation (C2-Selective): By converting the pyridine to an N-methylpyridinium salt, the C2 and C6 positions become highly activated toward nucleophilic attack. A recent protocol developed by Li and co-workers uses inexpensive trifluoroacetic acid (TFA) as the CF₃ source in the presence of silver carbonate to achieve highly regioselective C2-trifluoromethylation.[7][13][14][15] This method is operationally simple and tolerates a variety of functional groups.[7][14]

  • Hydrosilylation-Based Nucleophilic Activation (C3-Selective): The C3 position of pyridine is notoriously difficult to functionalize directly. Kuninobu and colleagues developed a groundbreaking method that uses a borane catalyst to activate a hydrosilane, which in turn transiently converts the pyridine into an N-silyl enamine intermediate.[8][16][17] This intermediate then reacts selectively at the C3 position with an electrophilic trifluoromethylating reagent like Togni's reagent.[16][17] This represents a rare and powerful strategy for accessing 3-trifluoromethylpyridines.[8][16]

Synthesis from Pre-functionalized Pyridines: The Sandmeyer Approach

When a specific regioisomer is required and a corresponding aminopyridine is available, the Sandmeyer reaction offers a powerful and reliable alternative.

  • Mechanism & Causality: This classic reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a desired functional group. The modern trifluoromethylating Sandmeyer reaction uses a copper promoter and a trifluoromethyl source (e.g., Umemoto's or Togni's reagent) to convert the diazonium salt to the trifluoromethylated arene.[18][19][20][21]

  • Trustworthiness & Scope: This method provides excellent regiocontrol, as the position of the -CF3 group is dictated by the starting amine. The reaction conditions are generally mild, and it is tolerant of many functional groups.[18][20] It is an excellent choice when the required aminopyridine is commercially available or readily synthesized.

Data Summary: Benchmarking Key Methodologies

Method CF₃ Source Catalyst/Promoter Typical Conditions Regioselectivity Key Advantages Key Disadvantages
Classical Halex HF, SbF₃None>150°C, high pressureDictated by starting materialInexpensive for bulk scaleHarsh conditions, poor scope, safety issues[5][6]
Photoredox C-H CF₃SO₂Cl, TFAARu/Ir photocatalystVisible light, room temp.Moderate to poorMild conditions, good functional group tolerance[10]Often poor regioselectivity, requires photocatalyst[7]
N-Methylpyridinium Activation TFAAg₂CO₃100°CExcellent (C2)Uses cheap CF₃ source, simple, good scope[7][14]Requires pre-activation to the salt
Hydrosilylation Activation Togni's ReagentB(C₆F₅)₃65-85°C, then 0-25°CExcellent (C3)Access to challenging C3-isomers, late-stage potential[8][16]Requires stoichiometric silane, expensive catalyst/reagent
Sandmeyer Reaction Umemoto's/Togni's ReagentCopper powder0–15°CExcellent (Defined by amine)Excellent regiocontrol, mild conditions[18][20]Requires pre-functionalized aminopyridine

Workflow Diagrams

Decision Logic for Selecting a Synthetic Route

This diagram illustrates a logical workflow for choosing an appropriate synthetic method based on the desired product and available starting materials.

G start Desired Trifluoromethylpyridine Target is_c3 Is C3-isomer required? start->is_c3 is_amino Is corresponding aminopyridine available? is_c3->is_amino No hydrosilylation Use Hydrosilylation Activation Method is_c3->hydrosilylation Yes is_c2 Is C2-isomer required? is_amino->is_c2 No sandmeyer Use Sandmeyer Reaction is_amino->sandmeyer Yes late_stage Late-stage functionalization of complex molecule? is_c2->late_stage No n_methyl Use N-Methylpyridinium Activation is_c2->n_methyl Yes photoredox Use Photoredox C-H Trifluoromethylation late_stage->photoredox Yes other_direct Consider other direct C-H methods late_stage->other_direct No classical Consider Classical Halex (bulk scale) other_direct->classical

Caption: Decision tree for selecting a TFMP synthesis route.

Simplified Catalytic Cycle: Photoredox Trifluoromethylation

This diagram outlines the key steps in a photoredox-catalyzed trifluoromethylation reaction.

G cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_ox Oxidized PC+ PC_star->PC_ox SET CF3_source CF3-Source (e.g., CF3SO2Cl) CF3_radical •CF3 Radical CF3_source->CF3_radical Reduction by PC* Pyridine Pyridine Substrate CF3_radical->Pyridine Addition Radical_Adduct [Pyridine-CF3]• Adduct Pyridine->Radical_Adduct Product Trifluoromethylpyridine Radical_Adduct->Product -H+ PC_ox->PC SET PC_ox->Radical_Adduct Oxidation

Caption: General mechanism for photoredox trifluoromethylation.

Detailed Experimental Protocols

Protocol 1: Regioselective C2-Trifluoromethylation via N-Methylpyridinium Salt Activation

(Adapted from Yang, X. et al., Org. Lett. 2020)[7][14]

This protocol describes the highly selective trifluoromethylation at the C2 position of a substituted pyridine.

  • Step 1: Formation of the N-Methylpyridinium Iodide Salt

    • To a sealed tube, add the pyridine substrate (1.0 mmol, 1.0 equiv).

    • Add iodomethane (CH₃I) (3.0 mmol, 3.0 equiv).

    • Heat the mixture at 80 °C for 12 hours.

    • After cooling to room temperature, add diethyl ether to precipitate the salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The N-methylpyridinium iodide salt is typically used without further purification.

  • Step 2: Trifluoromethylation

    • To an oven-dried Schlenk tube, add the N-methylpyridinium iodide salt (0.2 mmol, 1.0 equiv) and silver carbonate (Ag₂CO₃) (0.3 mmol, 1.5 equiv).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

    • Add trifluoroacetic acid (TFA) (0.4 mmol, 2.0 equiv) dropwise via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-trifluoromethylpyridine derivative.

Protocol 2: Sandmeyer Trifluoromethylation of an Aminopyridine

(Adapted from Dai, J.-J. et al., J. Am. Chem. Soc. 2013)[20]

This protocol provides a reliable method for converting an aminopyridine to its corresponding trifluoromethylpyridine with high regiochemical fidelity.

  • Step 1: Reaction Setup

    • To an oven-dried reaction vial, add the aminopyridine substrate (0.5 mmol, 1.0 equiv), S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) (0.75 mmol, 1.5 equiv), and copper powder (1.0 mmol, 2.0 equiv).

    • Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon).

    • Add anhydrous acetonitrile (2.5 mL) via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

  • Step 2: Diazotization and Trifluoromethylation

    • Add isoamyl nitrite (0.75 mmol, 1.5 equiv) dropwise to the stirred suspension over 5 minutes.

    • After the addition is complete, allow the reaction to warm slowly to 15 °C.

    • Stir at 15 °C for 12 hours. Progress can be monitored by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylpyridine.

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridines has evolved significantly from reliance on harsh, classical methods to the adoption of elegant, mild, and highly selective modern protocols. Direct C–H functionalization, particularly through pyridine activation strategies, has opened the door to previously inaccessible isomers and simplified the synthesis of complex molecules. Photoredox catalysis offers a mild and general approach, while the Sandmeyer reaction remains a robust and predictable method for pre-functionalized substrates.

The choice of synthetic route is no longer a matter of feasibility but one of strategy. Researchers must consider the desired regiochemistry, the complexity of their substrate, the cost and availability of reagents, and scalability. As the demand for novel TFMP-containing compounds in medicine and agriculture continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain a paramount objective in chemical synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Crucial Risk Assessment

Before handling 3-Iodo-5-(trifluoromethyl)pyridin-2-ol for any purpose, including disposal, a thorough understanding of its hazard profile is non-negotiable. The primary source for this information is the supplier's Safety Data Sheet (SDS).

The compound this compound is classified as acutely toxic.[1] Its structure, containing both an iodine atom and a trifluoromethyl group, categorizes it as a halogenated organic compound .[2][3] This classification is critical as halogenated wastes have specific disposal requirements under regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[4][5]

Assumed Hazard Profile Summary:

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class Code
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed6.1C: Combustible, acute toxic Cat. 3

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Given its acute toxicity, this compound should be handled with the same level of caution as cytotoxic or antineoplastic drugs, for which the Occupational Safety and Health Administration (OSHA) provides stringent handling guidelines.[6][7][8][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure via ingestion, inhalation, or skin contact. The selection of PPE is not merely a suggestion but a critical control measure dictated by the compound's known hazards.

  • Hand Protection : Always wear chemically resistant gloves. Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate when handling higher concentrations or for extended periods.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes.[4]

  • Body Protection : A lab coat is standard. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection : All handling of solid this compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of this compound is that it must never be disposed of down the drain or in regular trash.[2] It must be collected, segregated, and transferred to a licensed hazardous waste disposal facility.[10][11]

Step 1: Waste Segregation and Container Selection

  • Rationale : Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing halogenated compounds with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity.[3][12]

  • Procedure :

    • Designate a specific hazardous waste container exclusively for "Halogenated Organic Waste." [3][12]

    • The container must be chemically compatible (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw-top cap.[2]

    • Ensure the exterior of the container is clean and free from contamination.

Step 2: Waste Collection

  • Rationale : Careful collection minimizes the risk of spills and personnel exposure. For solids, this means preventing dust generation. For solutions, it means preventing splashes.

  • Procedure :

    • Solid Waste : Carefully transfer the solid this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves, pipette tips) into the designated halogenated waste container. Avoid creating dust.

    • Liquid Waste (Solutions) : Transfer solutions containing the compound into the designated halogenated liquid waste container using a funnel.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Comprehensive Labeling

  • Rationale : Accurate labeling is a regulatory requirement and is vital for the safety of everyone who handles the container. Incomplete or incorrect labels can lead to dangerous chemical reactions or improper disposal.

  • Procedure :

    • Affix a hazardous waste label to the container before adding the first drop of waste.[12]

    • The label must include:

      • The words "Hazardous Waste." [2]

      • The full, unabbreviated chemical name: "Waste this compound." [2][4]

      • For mixtures, list all chemical constituents and their approximate percentages.

      • An indication of the hazards (e.g., "Toxic," "Halogenated").

Step 4: Secure Storage and Disposal Request

  • Rationale : Designated storage areas prevent accidental spills and unauthorized access, ensuring the waste is managed safely until pickup.

  • Procedure :

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from heat or ignition sources.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed waste disposal contractor.[10] Maintain accurate records of waste generation and disposal as required by your institution.[4]

Step 5: Decontamination of Empty Containers

  • Rationale : A container that once held an acutely toxic chemical is not "empty" until it has been properly decontaminated. Residual amounts can still pose a significant hazard.

  • Procedure :

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous halogenated waste and add it to your liquid waste stream.[13]

    • Only after this decontamination procedure can the container be managed as non-hazardous glass or plastic, according to institutional guidelines.[2]

Spill Management Protocol

Immediate and correct action is critical in the event of a spill.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Isolate and Ventilate : If safe to do so, eliminate any ignition sources. Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operating correctly.[14]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill and prevent it from spreading.[2][14]

  • Cleanup : While wearing full PPE, carefully collect the absorbed material using non-sparking tools.[14] Place the collected waste into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal cluster_spill Emergency Spill Protocol start Waste Generated (Solid or Solution) ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood container Select Labeled, Compatible 'Halogenated Organic Waste' Container hood->container collect Transfer Waste to Container (Avoid Dust/Splashes) container->collect seal Securely Seal Container When Not in Use collect->seal storage Store in Designated, Ventilated Hazardous Waste Area seal->storage ehs Contact EHS for Pickup by Licensed Contractor storage->ehs document Maintain Disposal Records ehs->document spill Spill Occurs contain Contain with Inert Absorbent spill->contain cleanup Collect as Hazardous Waste contain->cleanup decon Decontaminate Area cleanup->decon decon->container

Caption: Decision workflow for handling and disposing of this compound.

References

Mastering the Safe Handling of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug discovery and development, the ability to safely manage novel chemical entities is paramount. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated pyridinol derivative, presents a unique set of handling requirements due to its acute oral toxicity. This guide provides essential, scientifically-grounded procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Risk Profile

The primary and most critical hazard associated with this compound is its classification as an Acute Toxicity Category 3 (Oral) substance. This classification, indicated by the GHS06 pictogram and the signal word "Danger," signifies that the compound can be toxic if swallowed.[1] Ingestion of even small quantities may lead to serious health consequences, necessitating immediate medical attention.

Beyond its acute oral toxicity, compounds with similar structures—containing both trifluoromethyl and halogenated pyridine moieties—are known to be irritants. Therefore, it is crucial to assume that this compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate barriers is not merely a procedural step but a critical system to prevent accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The use of double gloves provides an added layer of protection against potential splashes and contamination. Nitrile and neoprene offer good resistance to a range of chemicals.[6] Should the outer glove become contaminated, it can be safely removed, preserving the integrity of the inner glove and preventing skin contact.
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles.[7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.[6]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.A lab coat is the minimum requirement for body protection.[7] For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is essential to prevent penetration of the chemical to personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.[6] Respiratory protection such as an N95 respirator may be necessary for cleaning up spills but routine handling should be within a fume hood.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize the risk of exposure at every stage of handling.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prep_Work_Area 2. Prepare Fume Hood Don_PPE->Prep_Work_Area Ensure proper fit Weigh_Compound 3. Weigh Compound Prep_Work_Area->Weigh_Compound Verify airflow Perform_Experiment 4. Conduct Experiment Weigh_Compound->Perform_Experiment Handle with care Decontaminate 5. Decontaminate Surfaces Perform_Experiment->Decontaminate After completion Dispose_Waste 6. Dispose of Waste Decontaminate->Dispose_Waste Segregate waste Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE Follow procedure

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Handling the Compound:

    • Weighing: Conduct all weighing operations within the fume hood. Use a tared container to minimize the time the primary container is open.

    • Experimental Procedures: All manipulations of the compound, including transfers and reactions, must be performed inside the fume hood.

  • Post-Procedure:

    • Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, and goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing a Hazardous Waste Stream

Chemical waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste management company, typically via incineration.[3]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [9] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. Provide the Safety Data Sheet (if available) to the medical personnel.[2][10]

  • Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the solid hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.